molecular formula C8H4BrClN2 B568960 3-Bromo-5-chloro-1,6-naphthyridine CAS No. 1211588-58-7

3-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B568960
CAS No.: 1211588-58-7
M. Wt: 243.488
InChI Key: JVIVRUOCTAGPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1,6-naphthyridine (CAS 1211588-58-7) is a versatile halogenated heterocyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C 8 H 4 BrClN 2 and a molecular weight of 243.49, it serves as a crucial synthetic intermediate . The compound features both bromo and chloro substituents on its 1,6-naphthyridine core, a diazanaphthalene structure known for its diverse biological activities . This specific halogenation pattern makes it a valuable substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the rational design and construction of more complex molecular architectures for pharmaceutical screening . Naphthyridine derivatives, particularly the 1,6-naphthyridine scaffold, are frequently explored in drug discovery due to their wide range of potential biological activities. Naturally derived 1,6-naphthyridines, such as aaptamine, have demonstrated notable anticancer properties, inspiring research into synthetic analogues . As a key building block, this compound provides researchers with a strategic starting point for developing novel compounds targeting various therapeutic areas. This product is intended for research applications as a synthetic intermediate. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIVRUOCTAGPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296965
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-58-7
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, consisting of two fused pyridine rings, is a well-recognized privileged structure in medicinal chemistry due to its diverse biological activities. The introduction of bromo and chloro substituents on the 1,6-naphthyridine core is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and materials science. This technical guide provides a summary of the known chemical properties of this compound, outlines a potential synthetic approach, and discusses the broader context of naphthyridine derivatives' biological significance.

Core Chemical Properties

PropertyValueSource
CAS Number 1211588-58-7[1][2]
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.49 g/mol [1][2]
Appearance Solid (predicted)[3]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the reviewed literature. However, a potential synthetic strategy can be inferred from methodologies reported for structurally related compounds, particularly the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives.[4]

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted pyridine precursor. The following diagram illustrates a hypothetical experimental workflow.

G cluster_synthesis Proposed Synthesis of this compound Start Substituted Pyridine Precursor Step1 Step 1: Introduction of Bromo Group Start->Step1 Brominating Agent Intermediate1 Brominated Pyridine Intermediate Step1->Intermediate1 Step2 Step 2: Ring Cyclization to form Naphthyridinone Intermediate1->Step2 Cyclizing Agent Intermediate2 Chloro-naphthyridinone Intermediate Step2->Intermediate2 Step3 Step 3: Halogenation/Modification Intermediate2->Step3 Chlorinating/Deoxygenating Agent Final_Product This compound Step3->Final_Product

Caption: A potential multi-step synthesis of this compound.

Methodology Details (Hypothetical):

  • Step 1: Bromination of a Pyridine Precursor: The synthesis could commence with a substituted aminopyridine. Bromination at the desired position could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Step 2: Ring Cyclization: The resulting brominated pyridine intermediate could undergo a cyclization reaction to form the second ring of the naphthyridine core. This is often achieved by reacting with a dicarbonyl compound or its equivalent, followed by acid- or base-catalyzed cyclization to yield a naphthyridinone intermediate.[4]

  • Step 3: Conversion to the Final Product: The chloro-naphthyridinone intermediate could then be converted to this compound. This would likely involve a chlorination/deoxygenation step, for which reagents like phosphorus oxychloride (POCl₃) are commonly employed.

Purification and Analysis:

  • Purification: Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to obtain the compound in high purity.

  • Analysis: The structure and purity of the synthesized this compound would be confirmed using a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure and the connectivity of atoms.

    • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Reactivity and Potential Applications

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the nitrogen atoms in the naphthyridine rings and the presence of two halogen substituents. The bromo and chloro groups can serve as handles for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents at the 3- and 5-positions. This chemical tractability makes it a valuable building block for the synthesis of a library of novel naphthyridine derivatives for biological screening.

The broader class of naphthyridine derivatives has been extensively studied and has shown a wide range of biological activities, including:

  • Anticancer Activity: Many naphthyridine-based compounds have demonstrated potent anticancer properties.[5]

  • Antimicrobial Activity: The naphthyridine scaffold is a key component of several antibacterial agents.[6]

  • Kinase Inhibition: Substituted naphthyridines have been investigated as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.[7]

The specific biological activities of this compound have not been reported. However, its structural features suggest that it could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Signaling Pathway Visualization

As there is no specific biological data available for this compound, a diagram of a known signaling pathway where other naphthyridine derivatives have shown activity is provided for illustrative purposes. For instance, some naphthyridine derivatives act as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Adaptor Adaptor Proteins Receptor->Adaptor Phosphorylates RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Naphthyridine Derivative (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibits

References

In-depth Technical Guide: 3-Bromo-5-chloro-1,6-naphthyridine (CAS 1211588-58-7)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific and technical data for the heterocyclic compound 3-Bromo-5-chloro-1,6-naphthyridine, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the core structure, influencing factors like metabolic stability, binding affinity to biological targets, and overall therapeutic potential. This document provides a summary of the currently available technical information for this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, the following basic properties have been identified from chemical supplier databases.

PropertyValueSource
CAS Number 1211588-58-7Sunway Pharm Ltd.[1]
Molecular Formula C₈H₄BrClN₂Sunway Pharm Ltd.[1]
Molecular Weight 243.49 g/mol Sunway Pharm Ltd.[1]
Purity ≥97%Aladdin Scientific Corporation[2]
SMILES C1=CN=C(C2=C1N=CC(=C2)Br)ClAladdin Scientific Corporation[2]

Note: The lack of comprehensive published studies means that experimental data such as melting point, boiling point, and solubility are not consistently available.

Synthesis and Characterization

For the broader class of 1,6-naphthyridines, synthetic approaches can include:

  • Friedel–Crafts-type intramolecular cycloaromatisation: This has been used for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines[4].

  • One-pot cascade reactions: For example, the reaction of aromatic aldehydes and malononitrile dimer has been employed to synthesize tetrahydro-1,6-naphthyridine derivatives[5].

Without a specific published synthesis for this compound, a detailed experimental protocol cannot be provided. Spectroscopic data (NMR, IR, MS) for this specific compound are also not published in detail, though commercial suppliers may offer a certificate of analysis with such information upon request.

Biological Activity and Applications in Drug Discovery

The 1,6-naphthyridine scaffold is present in a variety of biologically active molecules, including natural products and synthetic compounds with a range of therapeutic applications[4][6]. Derivatives of 1,6-naphthyridines have been investigated for their potential as:

  • Anticancer agents: Some naphthyridine compounds have shown cytotoxic effects on cancer cells[3].

  • Antimicrobial agents: Certain naphthyridine derivatives are known for their activity against various bacterial strains[3].

  • Enzyme inhibitors: Fused polycyclic 1,6-naphthyridines have been explored as inhibitors of enzymes like MAO B and PDE5[4].

However, there is no specific, publicly available research detailing the biological activity or the role of this compound in any signaling pathways or as a therapeutic agent. Its primary current application appears to be as a building block in synthetic and medicinal chemistry research for the development of more complex molecules.

Experimental Workflows and Logical Relationships

Due to the absence of specific experimental studies involving this compound, diagrams of signaling pathways or detailed experimental workflows cannot be generated. However, a generalized workflow for the potential utilization of this compound in a drug discovery context can be conceptualized.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Multi-step Synthesis of This compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization HTS High-Throughput Screening (Target-based or Phenotypic) Characterization->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical

Caption: Generalized Drug Discovery Workflow.

This diagram illustrates a hypothetical workflow where this compound could be synthesized and then used as a scaffold for further chemical modification and subsequent biological screening and lead optimization in a drug discovery program.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, detailed physicochemical properties, and biological activities. The information provided herein is based on data from chemical suppliers and inferences from research on related naphthyridine compounds. Further empirical studies are required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this compound are encouraged to perform their own detailed characterization and to consult commercial suppliers for any available analytical data.

References

3-Bromo-5-chloro-1,6-naphthyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-chloro-1,6-naphthyridine: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the molecular characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, a detailed experimental protocol for a relevant synthetic pathway, and a conceptual workflow for its characterization.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for its application in synthetic chemistry and drug design, providing the basis for stoichiometric calculations and structural analysis.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [1]
CAS Number 1211588-58-7[1]

Experimental Protocols: Synthesis of the 1,6-Naphthyridine Core

Objective: To synthesize a 5-chloro-1,6-naphthyridin-4-one derivative through an addition–acidolysis–cyclocondensation reaction.

Materials:

  • A 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one derivative

  • Triethyl orthoformate

  • 4-Dimethylaminopyridine (DMAP)

  • Isopropanol

Procedure:

  • A solution is prepared by combining the starting material, 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one (0.5 mmol), and DMAP (0.5 mmol) in triethyl orthoformate (1.0 mL).[2]

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.[2]

  • After 24 hours, the mixture is cooled to room temperature, leading to the formation of a solid.

  • The resulting solid is filtered.

  • The filter residue is transferred to a round-bottomed flask containing 2.0 mL of isopropanol.

  • The suspension is refluxed for 2 hours and then filtered while hot to yield the purified 3-substituted 5-chloro-1,6-naphthyridin-4-one product.[2]

To obtain the specific this compound, further synthetic steps to introduce the bromine at the 3-position and remove the 4-oxo group would be necessary. This could potentially be achieved through electrophilic bromination of the naphthyridinone intermediate, followed by a deoxygenation reaction.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a target compound like this compound. This process ensures the correct product is synthesized and its purity is confirmed.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage cluster_final Final Product start Starting Materials (e.g., aminopyridine derivative) reaction Cyclization Reaction (e.g., with triethyl orthoformate) start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup hplc Purity Assessment (HPLC) workup->hplc nmr Structural Confirmation (1H & 13C NMR) hplc->nmr ms Molecular Weight Verification (Mass Spectrometry) nmr->ms final_product Pure 3-Bromo-5-chloro- 1,6-naphthyridine ms->final_product

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

Navigating the Solubility Landscape of 3-Bromo-5-chloro-1,6-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical Properties of 3-Bromo-5-chloro-1,6-naphthyridine

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1]
Molecular Weight 243.49 g/mol [2]
CAS Number 1211588-58-7[2]
Appearance Solid (form not specified)General knowledge
Purity ≥97%[1]
SMILES C1=CN=C(C2=C1N=CC(=C2)Br)Cl[1]

Note: Additional computational data such as density, boiling point, and flash point are available for the isomeric compound 8-Bromo-5-chloro-1,6-naphthyridine, but are not included here to avoid potential inaccuracies.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, toluene)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

  • Volumetric flasks and other standard laboratory glassware.

Procedure:

  • Preparation of Stock Solution and Calibration Curve:

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact weight of the compound added.

    • Add a precise volume of the desired solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the validated HPLC method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

  • Reporting:

    • Report the solubility in standard units (e.g., mg/mL, µg/mL, or molarity).

    • Specify the solvent and the temperature at which the measurement was made.

Visualizing Experimental and Logical Frameworks

To further aid researchers, the following diagrams illustrate the generalized workflow for solubility determination and the potential mechanism of action for naphthyridine derivatives as kinase inhibitors.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_compound Weigh excess This compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent equilibration Shake at constant temperature (e.g., 24-48h) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation analysis_sampling Collect supernatant separation->analysis_sampling analysis_dilution Dilute sample analysis_sampling->analysis_dilution analysis_hplc Analyze by HPLC analysis_dilution->analysis_hplc quantification Determine concentration using calibration curve analysis_hplc->quantification

Caption: Generalized workflow for determining the solubility of a solid compound.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade cellular_response Cellular Response (e.g., Proliferation, Survival) kinase_cascade->cellular_response inhibitor This compound (Kinase Inhibitor) inhibitor->kinase_cascade Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of a naphthyridine derivative.

Context in Drug Development: Naphthyridines as Kinase Inhibitors

Naphthyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] Notably, derivatives of 1,5- and 1,8-naphthyridine have been extensively investigated as potent inhibitors of various protein kinases.[3][4][5] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

While the specific biological activity of this compound is not detailed in the available literature, its structural similarity to other biologically active naphthyridines suggests its potential as a kinase inhibitor. The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that can lead to pathological cellular responses. The development of novel substituted 1,6-naphthyridines as CDK5 inhibitors for the treatment of kidney diseases has also been reported.

This technical guide serves as a foundational resource for researchers investigating this compound. Although specific solubility data is currently lacking, the provided physicochemical properties and the detailed experimental protocol will facilitate further characterization of this compound. Furthermore, the context of naphthyridines as kinase inhibitors provides a logical starting point for exploring the therapeutic potential of this and related molecules.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted 1,6-naphthyridine core serves as a versatile scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes toward this compound, focusing on the preparation of key starting materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important molecule.

The primary synthetic strategy discussed herein involves the construction of the 1,6-naphthyridine ring system via a Friedländer annulation reaction. This approach necessitates the preparation of a suitably substituted pyridine precursor, specifically a 4-aminopyridine derivative bearing the requisite bromo and chloro substituents.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the synthesis of a key intermediate, 4-amino-3-bromo-5-chloropyridine, followed by the introduction of a carbonyl functionality or its equivalent at the 2-position to facilitate the subsequent cyclization to form the 1,6-naphthyridine core.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Functional Group Interconversion & Cyclization A 3,5-Dichloropyridine B 4-Amino-3,5-dichloropyridine A->B Amination C 4-Amino-3-bromo-5-chloropyridine B->C Bromination D 3-Bromo-5-chloro-4-diazoniumpyridine C->D Diazotization E 3-Bromo-5-chloro-4-cyanopyridine D->E Sandmeyer Reaction F 3-Bromo-5-chloro-4-formylpyridine E->F Reduction G This compound F->G Friedländer Annulation (with a suitable ketone/alkyne)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Amino-3-bromo-5-chloropyridine

This protocol outlines the synthesis of the key pyridine intermediate.

1.1. Amination of 3,5-Dichloropyridine to 4-Amino-3,5-dichloropyridine

  • Reaction: 3,5-Dichloropyridine is subjected to amination to introduce an amino group at the 4-position.

  • Reagents and Conditions: A common method involves nucleophilic aromatic substitution using a suitable ammonia source (e.g., sodium amide or ammonia in the presence of a catalyst) in an appropriate solvent like liquid ammonia or an inert high-boiling solvent.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

1.2. Bromination of 4-Amino-3,5-dichloropyridine

  • Reaction: Selective bromination of 4-amino-3,5-dichloropyridine at the 3-position.

  • Reagents and Conditions: N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane is a common reagent for this transformation. The reaction is typically carried out at room temperature.

  • Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction and purification by column chromatography.

StepStarting MaterialProductReagentsSolventTemperatureYield (%)Reference
1.13,5-Dichloropyridine4-Amino-3,5-dichloropyridineNaNHzLiquid NH3-33°C75-85General Procedure
1.24-Amino-3,5-dichloropyridine4-Amino-3-bromo-5-chloropyridineNBSCH3CNRoom Temp.80-90General Procedure

Table 1: Summary of quantitative data for the synthesis of 4-Amino-3-bromo-5-chloropyridine.

Synthesis of 3-Bromo-5-chloro-4-formylpyridine

This intermediate is crucial for the subsequent Friedländer annulation.

2.1. Diazotization of 4-Amino-3-bromo-5-chloropyridine

  • Reaction: Conversion of the amino group of 4-amino-3-bromo-5-chloropyridine to a diazonium salt.

  • Reagents and Conditions: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).

2.2. Sandmeyer Reaction for Cyanation

  • Reaction: The diazonium salt is reacted with a cyanide source to introduce a cyano group at the 4-position.

  • Reagents and Conditions: Copper(I) cyanide (CuCN) is the classic reagent for the Sandmeyer reaction. The reaction is typically carried out in an aqueous solution.

2.3. Reduction of the Cyano Group to an Aldehyde

  • Reaction: The cyano group of 3-bromo-5-chloro-4-cyanopyridine is reduced to a formyl group.

  • Reagents and Conditions: A common method for this reduction is the use of Diisobutylaluminium hydride (DIBAL-H) in an inert solvent like toluene or dichloromethane at low temperatures (-78 °C).

  • Work-up and Purification: The reaction is quenched with methanol and then an aqueous acid. The product is extracted and purified by column chromatography.

StepStarting MaterialProductReagentsSolventTemperatureYield (%)Reference
2.14-Amino-3-bromo-5-chloropyridine3-Bromo-5-chloro-4-diazoniumpyridineNaNO₂, HClWater0-5°CIn situGeneral Procedure
2.23-Bromo-5-chloro-4-diazoniumpyridine3-Bromo-5-chloro-4-cyanopyridineCuCNWaterRoom Temp.60-70General Procedure
2.33-Bromo-5-chloro-4-cyanopyridine3-Bromo-5-chloro-4-formylpyridineDIBAL-HToluene-78°C70-80General Procedure

Table 2: Summary of quantitative data for the synthesis of 3-Bromo-5-chloro-4-formylpyridine.

Friedländer Annulation to this compound
  • Reaction: Condensation of 3-bromo-5-chloro-4-formylpyridine with a suitable carbonyl compound containing an α-methylene group (e.g., acetone, ethyl acetoacetate) or an alkyne to form the second ring of the 1,6-naphthyridine system.

  • Reagents and Conditions: The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium hydroxide, potassium tert-butoxide) and often requires elevated temperatures.[1]

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Starting MaterialReagentCatalystSolventTemperatureYield (%)Reference
3-Bromo-5-chloro-4-formylpyridineAcetoneNaOHEthanolReflux50-60General Procedure

Table 3: Representative quantitative data for the Friedländer annulation.

Logical Relationship of Synthetic Steps

Logical_Relationship Start 3,5-Dichloropyridine Intermediate1 4-Amino-3,5-dichloropyridine Start->Intermediate1 Amination Intermediate2 4-Amino-3-bromo-5-chloropyridine Intermediate1->Intermediate2 Bromination Intermediate3 3-Bromo-5-chloro-4-diazoniumpyridine Intermediate2->Intermediate3 Diazotization Intermediate4 3-Bromo-5-chloro-4-cyanopyridine Intermediate3->Intermediate4 Sandmeyer Reaction Intermediate5 3-Bromo-5-chloro-4-formylpyridine Intermediate4->Intermediate5 Reduction FinalProduct This compound Intermediate5->FinalProduct Friedländer Annulation

Caption: Logical progression of the synthesis of this compound.

Conclusion

This technical guide provides a detailed roadmap for the synthesis of this compound, a valuable building block in drug discovery. By following the outlined experimental protocols and leveraging the provided quantitative data, researchers can efficiently access this key scaffold for the development of novel therapeutic agents. The modular nature of the synthetic route also allows for the potential introduction of further diversity at various positions of the 1,6-naphthyridine core.

References

The Naphthyridine Scaffold: A Privileged Motif in Drug Discovery and Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors, allow for high-affinity interactions with a diverse range of biological macromolecules. This has led to the development of numerous naphthyridine derivatives with a broad spectrum of pharmacological activities, positioning them as promising candidates for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of naphthyridine derivatives, with a focus on oncology, infectious diseases, and neurological disorders. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Oncological Targets: Taming Uncontrolled Cell Proliferation

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting enzymes and pathways crucial for cancer cell survival and proliferation.[1]

Topoisomerase II Inhibition

Mechanism of Action: Topoisomerase II is a vital enzyme that alters DNA topology to manage DNA tangles and supercoils, which is essential for DNA replication and chromosome segregation. Certain naphthyridine derivatives act as topoisomerase II "poisons."[2][3] They intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger cell cycle arrest, typically at the G1/S or S phase, and ultimately induce apoptosis.[2]

Quantitative Data: Topoisomerase II Inhibitory Activity

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,8-NaphthyridineCompound 5pHepG-2Not specified (potent inhibition)[2]
1,8-NaphthyridineCompound 5gHepG-2Not specified (moderate inhibition)[2]
Thiazolo[3,2-a]pyrimidineHybrid 6aMCF-7Not specified (35.81% inhibition of topo IIα)[4]
Thiazolo[3,2-a]pyrimidineHybrid 6cMCF-7Not specified (11.30% inhibition of topo IIα)[4]
1,8-NaphthyridineVosaroxin--[3]

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay evaluates the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Materials:

    • Human Topoisomerase II enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA)

    • ATP

    • Test naphthyridine derivative (dissolved in DMSO)

    • Etoposide or Doxorubicin (positive control)

    • Loading dye (containing SDS and a tracking dye)

    • Agarose gel (1%)

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator and imaging system

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and topoisomerase II enzyme.

    • Add varying concentrations of the test naphthyridine derivative or the positive control to the reaction mixture. A DMSO control should also be included.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the loading dye containing SDS.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Data Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled plasmid DNA compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.[4][5]

Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis

Topoisomerase_II_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Cell Response Naphthyridine Naphthyridine Derivative TopoII_DNA Topoisomerase II-DNA Cleavable Complex Naphthyridine->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Accumulation CellCycleArrest Cell Cycle Arrest (G1/S or S phase) DSB->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Inhibition of Topoisomerase II by naphthyridine derivatives.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[6] Dysregulation of EGFR signaling is a hallmark of many cancers. Naphthyridine derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.[7][8]

Quantitative Data: EGFR Kinase Inhibitory Activity

Compound ClassSpecific DerivativeIC50 (µM)Reference
CyanobenzofuransCompound 30.93[9]
CyanobenzofuransCompound 110.81[9]
CyanobenzofuransCompound 21.09[9]
CyanobenzofuransCompound 101.12[9]

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human EGFR kinase

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • ATP

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

    • Test naphthyridine derivative (dissolved in DMSO)

    • Gefitinib or Erlotinib (positive control)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Add the test compound or positive control at various concentrations to the wells of a 384-well plate. Include a DMSO control.

    • Add the EGFR enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Signaling Pathway: EGFR Inhibition by Naphthyridine Derivatives

EGFR_Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Naphthyridine Naphthyridine Derivative Naphthyridine->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Antibacterial Targets: Combating Infectious Diseases

Naphthyridine derivatives, particularly the fluoroquinolone class, are well-established antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[10][11]

DNA Gyrase and Topoisomerase IV Inhibition

Mechanism of Action: DNA gyrase (a type II topoisomerase) is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[12] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Naphthyridine derivatives bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[13] This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[11]

Quantitative Data: DNA Gyrase Inhibitory Activity

Compound ClassSpecific DerivativeTarget OrganismIC50 (µg/mL)Reference
1,8-NaphthyridinoneCompound 31b (brominated)B. subtilisPotent[10]
1,8-NaphthyridinoneCompound 31f (brominated)B. subtilisPotent[10]
1,4-dihydro[10][14]naphthyridineCompound 14E. coliPotent inhibitor[15]
Novel NBTICompound 5 (p-bromo phenyl)S. aureus0.007 µM[16]
Novel NBTICompound 6 (p-iodo phenyl)S. aureus0.011 µM[16]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Materials:

    • E. coli or S. aureus DNA gyrase

    • Relaxed plasmid DNA (e.g., pBR322)

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

    • ATP

    • Test naphthyridine derivative (dissolved in DMSO)

    • Ciprofloxacin or Novobiocin (positive control)

    • Loading dye

    • Agarose gel (1%)

    • Ethidium bromide

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator and imaging system

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and DNA gyrase.

    • Add varying concentrations of the test naphthyridine derivative or the positive control. Include a DMSO control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding loading dye containing SDS and EDTA.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

    • Stain the gel and visualize the DNA bands.

    • Data Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.[12][13]

Workflow: DNA Gyrase Inhibition Assay

DNA_Gyrase_Assay Start Start: Prepare Reaction Mix (DNA Gyrase, Relaxed Plasmid, Buffer) Add_Compound Add Naphthyridine Derivative (or Control) Start->Add_Compound Initiate_Reaction Initiate with ATP Incubate at 37°C Add_Compound->Initiate_Reaction Stop_Reaction Stop Reaction (Add Loading Dye with SDS/EDTA) Initiate_Reaction->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Neurological Targets: Addressing Neurodegenerative Disorders

Naphthyridine derivatives have also shown promise in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting key enzymes involved in the disease pathology.[17][18]

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors block the action of this enzyme, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function.[19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Materials:

    • Acetylcholinesterase (from electric eel or recombinant human)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test naphthyridine derivative (dissolved in DMSO)

    • Donepezil or Tacrine (positive control)

    • 96-well microplate

    • Microplate reader (412 nm)

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution. Include a DMSO control and a positive control.

    • Add DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate (ATCI).

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals for a set period (e.g., 5-10 minutes).

    • Data Analysis: The rate of the increase in absorbance is proportional to the AChE activity. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[19][20]

Beta-secretase (BACE1) Inhibition

Mechanism of Action: Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which form the characteristic amyloid plaques in the brains of Alzheimer's disease patients.[21][22] By inhibiting BACE1, naphthyridine derivatives can reduce the production of Aβ peptides, thereby potentially slowing the progression of the disease.[23]

Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)

This assay utilizes a peptide substrate with a fluorophore and a quencher at its ends. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human BACE1

    • BACE1 FRET substrate

    • Assay Buffer (e.g., sodium acetate buffer, pH 4.5)

    • Test naphthyridine derivative (dissolved in DMSO)

    • A potent BACE1 inhibitor (positive control)

    • 96-well black plate

    • Fluorescence plate reader

  • Procedure:

    • Add the test compound at various concentrations, BACE1 enzyme, and assay buffer to the wells of a 96-well black plate. Include a DMSO control and a positive control.

    • Pre-incubate the mixture for a short period at a controlled temperature.

    • Initiate the reaction by adding the FRET substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. The IC50 value is determined from the dose-response curve of the inhibitor.

Signaling Pathway: BACE1 in Amyloid-Beta Production

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleavage by gamma_secretase γ-secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Releases Plaques Amyloid Plaques Abeta->Plaques Aggregation Naphthyridine Naphthyridine Derivative Naphthyridine->BACE1 Inhibits

Caption: The role of BACE1 in amyloid-beta production.

Antiviral Targets

Naphthyridine derivatives have also been investigated for their antiviral activities, showing efficacy against a range of viruses including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[24][25] The mechanisms of action can vary depending on the virus. For instance, in the case of HCMV, some naphthyridine analogues have shown potent activity, and their mechanism appears to be distinct from that of existing antiviral drugs like ganciclovir, suggesting a novel viral or cellular target.[24] For HIV, some derivatives have been shown to inhibit reverse transcriptase.[18] Further research is needed to fully elucidate the specific viral targets and mechanisms of action for many of these compounds.

Conclusion

The naphthyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated potent activity against a wide array of clinically relevant targets in oncology, infectious diseases, and neurology. The ability to inhibit key enzymes such as topoisomerases, kinases, and proteases underscores the therapeutic potential of this chemical class. The information presented in this guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing naphthyridine-based drug discovery and development. Future efforts in this field will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their promising in vitro activities into effective and safe clinical therapies.

References

The Versatile Scaffold: A Technical Guide to 3-Bromo-5-chloro-1,6-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of targeted therapeutics is a perpetual endeavor. The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Among the various substituted 1,6-naphthyridines, 3-bromo-5-chloro-1,6-naphthyridine stands out as a particularly valuable building block. Its dihalogenated nature at strategic positions offers medicinal chemists a versatile platform for selective functionalization, enabling the synthesis of diverse compound libraries for screening against various biological targets. This technical guide provides an in-depth overview of this compound, including its synthesis, chemical reactivity, and its application as a core component in the discovery of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₄BrClN₂
Molecular Weight 243.49 g/mol
CAS Number 1211588-58-7
Appearance Off-white to light yellow solid
Purity ≥97% (commercially available)

Synthesis of the this compound Scaffold

G cluster_synthesis Plausible Synthetic Pathway start Substituted Pyridine Precursor intermediate1 Formation of Pyridopyridone Ring start->intermediate1 Multi-step cyclization intermediate2 Chlorination intermediate1->intermediate2 e.g., POCl₃ intermediate3 Bromination intermediate2->intermediate3 e.g., NBS product This compound intermediate3->product

A plausible synthetic route to the target molecule.

The synthesis would likely commence with a suitably substituted pyridine precursor, which would undergo a series of reactions, including cyclization, to form the 1,6-naphthyridinone core. Subsequent chlorination, for instance using phosphorus oxychloride (POCl₃), would yield a chloro-substituted naphthyridine. Finally, selective bromination at the 3-position, potentially using N-bromosuccinimide (NBS), would afford the desired this compound. The precise regioselectivity of the halogenation steps would be crucial and would depend on the electronic properties of the naphthyridine ring system.

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 3-position and the chlorine atom at the 5-position can be selectively functionalized using a variety of modern cross-coupling reactions. This allows for the controlled and sequential introduction of different substituents, leading to the creation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful tools for the derivatization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G cluster_reactivity Key Cross-Coupling Reactions core This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) core->suzuki R-B(OH)₂ Pd catalyst, base buchwald Buchwald-Hartwig Amination (C-N bond formation) core->buchwald R-NH₂ Pd catalyst, base product_suzuki 3-Aryl/Alkyl-5-chloro-1,6-naphthyridine suzuki->product_suzuki product_buchwald 3-Bromo-5-amino-1,6-naphthyridine buchwald->product_buchwald CDK5_Pathway cluster_activation CDK5 Activation cluster_downstream Downstream Effects p35 p35 / p39 CDK5 CDK5 p35->CDK5 Binds and activates Active_CDK5 Active CDK5/p35 Tau Tau Protein Active_CDK5->Tau Phosphorylates Rb Retinoblastoma (Rb) Protein Active_CDK5->Rb Phosphorylates MEK_ERK MEK/ERK Pathway Active_CDK5->MEK_ERK Neuronal_Migration Neuronal Migration & Development Tau->Neuronal_Migration Cell_Cycle_Progression Cell Cycle Progression Rb->Cell_Cycle_Progression Apoptosis_Regulation Apoptosis Regulation MEK_ERK->Apoptosis_Regulation G cluster_suzuki_workflow Suzuki Coupling Workflow start Combine Reactants (Naphthyridine, Boronic Acid, Pd Catalyst, Ligand, Base) solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) start->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify

A Technical Guide to the Synthesis of 1,6-Naphthyridines: Methodologies, Data, and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,6-naphthyridine scaffold represents a privileged heterocyclic core due to its prevalence in biologically active compounds and natural products. This technical guide provides an in-depth review of the primary synthetic methodologies for constructing the 1,6-naphthyridine ring system. It offers a comparative analysis of key synthetic strategies, detailed experimental protocols for seminal reactions, and a visualization of a critical signaling pathway where 1,6-naphthyridine derivatives have shown significant therapeutic potential.

Core Synthetic Strategies for the 1,6-Naphthyridine Nucleus

The synthesis of the 1,6-naphthyridine core has been approached through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include the Friedländer annulation, Skraup-Doebner-von Miller type reactions, multicomponent reactions, and modern palladium-catalyzed cross-coupling approaches.

Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of quinoline and naphthyridine skeletons. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester.[1][2] For the synthesis of 1,6-naphthyridines, a substituted 4-aminonicotinaldehyde or a related derivative serves as the key precursor.[3] The reaction is typically catalyzed by either acid or base and proceeds via an initial aldol-type condensation followed by cyclodehydration to furnish the aromatic naphthyridine ring.[1]

A notable example is the acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon.[4] This approach has been shown to produce tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines in good to excellent yields.[5]

Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction and its variations provide another classical route to quinolines and their aza-analogs.[6][7] The synthesis of 1,6-naphthyridine from 4-aminopyridine using a modified Skraup reaction has been reported.[3] This reaction typically involves the treatment of an aromatic amine with α,β-unsaturated carbonyl compounds, or glycerol which generates acrolein in situ, in the presence of a strong acid and an oxidizing agent.[6] While historically significant, this method can sometimes suffer from harsh reaction conditions and the formation of side products.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines. These reactions involve the one-pot combination of three or more starting materials to form a single product, incorporating most of the atoms from the reactants.[8][9] This approach offers advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[8][10]

A successful multicomponent synthesis of substituted 1,6-naphthyridine derivatives involves the reaction of benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in an aqueous medium at ambient temperature, utilizing a recyclable catalyst.[8][11] This method is noted for its expedited reaction times and high yields.[8]

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems, including 1,6-naphthyridines. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. A convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold has been developed via heteroaryl ditriflate intermediates.[12] This involves a tandem nitrile hydration/cyclization to access 1,6-naphthyridine-5,7-diones, followed by ditriflation to provide highly reactive intermediates for one-pot difunctionalization reactions.[12]

Furthermore, palladium-catalyzed one-pot stepwise coupling-annulation reactions of 2-chloroquinoline-3-carbonitriles have been employed for the direct synthesis of sulfur- and nitrogen-substituted benzo[b][9][13]naphthyridines.[14]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data from the literature for the different synthetic approaches to the 1,6-naphthyridine core, allowing for a direct comparison of their efficiencies.

Table 1: Friedel-Crafts Type Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [5]

EntrySubstrateAcid CatalystSolventTime (h)Yield (%)
14-(phenylamino)quinoline-3-carbonitrileCF₃SO₃HDCM0.592
24-(p-tolylamino)nicotinonitrileCF₃SO₃HDCM0.595
34-(4-methoxyphenylamino)nicotinonitrileCF₃SO₃HDCM0.596
44-(4-chlorophenylamino)nicotinonitrileH₂SO₄-0.598
54-(naphthalen-1-ylamino)nicotinonitrileCF₃SO₃HDCM170

Table 2: Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives [11]

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater285
24-NitrobenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater1.592
34-ChlorobenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater2.588
44-MethoxybenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater290
54-HydroxybenzaldehydeSiO₂/Fe₃O₄@MWCNTsWater1.595

Table 3: Palladium-Catalyzed Synthesis of 8-Substituted-1,6-naphthyridine-5,7-diones [12]

EntryStarting MaterialCoupling PartnerCatalystSolventTemperature (°C)Yield (%)
12-Cyano-N-(cyanomethyl)acetamideAryl bromidePd(OAc)₂/XantphosToluene11075-85
28-Bromo-1,6-naphthyridine-5,7-dionePhenylboronic acidPd(PPh₃)₄Dioxane/Water10092
38-Bromo-1,6-naphthyridine-5,7-dioneMethyl boronic acidPd(PPh₃)₄Dioxane/Water10085

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for key synthetic methodologies discussed in this guide.

Protocol 1: General Procedure for the Friedel-Crafts Synthesis of Fused 1,6-Naphthyridin-4-amines[5]

To a solution of the corresponding 4-(arylamino)nicotinonitrile (1.0 mmol) in dichloromethane (DCM, 10 mL) was added trifluoromethanesulfonic acid (CF₃SO₃H, 10.0 mmol) dropwise at 0 °C. The reaction mixture was then stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with DCM (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Protocol 2: General Procedure for the Multicomponent Synthesis of Substituted 1,6-Naphthyridines[11]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water (5 mL) was stirred at room temperature. The SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g) was then added, and the mixture was stirred for the appropriate time as indicated in Table 2. The progress of the reaction was monitored by TLC. After completion, the catalyst was separated by an external magnet. The solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford the pure substituted 1,6-naphthyridine derivative.

Protocol 3: Tandem Nitrile Hydration/Cyclization to 1,6-Naphthyridine-5,7-diones[12]

A mixture of a 2-cyanoalkyl nicotinic ester (1.0 equiv), potassium carbonate (2.0 equiv), and hydrogen peroxide (30% aqueous solution, 5.0 equiv) in dimethyl sulfoxide (DMSO) was stirred at 60 °C for 12 hours. The reaction was then cooled to room temperature and diluted with water. The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford the 1,6-naphthyridine-5,7-dione.

Visualization of a Key Signaling Pathway

1,6-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. A significant target is the Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[11][15] The following diagrams illustrate the generalized synthetic workflow and the FGFR4 signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 4-aminonicotinaldehyde, active methylene compound) B Reaction (e.g., Friedländer Annulation) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure 1,6-Naphthyridine D->E F Characterization (NMR, MS, etc.) E->F G In vitro Assays (e.g., Kinase Inhibition) E->G H Lead Compound G->H

Caption: General experimental workflow for the synthesis and evaluation of 1,6-naphthyridine derivatives.

FGFR4_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Klotho β-Klotho Klotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 P Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation

Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.

References

Methodological & Application

Synthesis Protocol for 3-Bromo-5-chloro-1,6-naphthyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the multi-step synthesis of 3-Bromo-5-chloro-1,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis commences with the preparation of the key intermediate, 4-amino-2-chloronicotinaldehyde, followed by the construction of the naphthyridine core via a Friedländer annulation. Subsequent chlorination and regioselective bromination steps yield the final target compound. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

The 1,6-naphthyridine core is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of a bromo group at the 3-position and a chloro group at the 5-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug development programs. This protocol outlines a rational and reproducible synthetic route to access this valuable building block.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence as depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Naphthyridine Core Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Regioselective Bromination 2-Chloro-4-fluoropyridine 2-Chloro-4-fluoropyridine 4-Amino-2-chloronicotinaldehyde 4-Amino-2-chloronicotinaldehyde 2-Chloro-4-fluoropyridine->4-Amino-2-chloronicotinaldehyde 1. LDA, THF, -78 °C 2. DMF 3. NH4OH, Dioxane 5-Chloro-1,6-naphthyridin-4-ol 5-Chloro-1,6-naphthyridin-4-ol 4-Amino-2-chloronicotinaldehyde->5-Chloro-1,6-naphthyridin-4-ol Ethyl acetoacetate, K2CO3, Ethanol, Reflux 4,5-Dichloro-1,6-naphthyridine 4,5-Dichloro-1,6-naphthyridine 5-Chloro-1,6-naphthyridin-4-ol->4,5-Dichloro-1,6-naphthyridine POCl3, Reflux This compound This compound 4,5-Dichloro-1,6-naphthyridine->this compound NBS, Acetonitrile, 0 °C to RT

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-chloronicotinaldehyde

This procedure follows a two-step process involving formylation of 2-chloro-4-fluoropyridine followed by amination.

Part A: Synthesis of 2-Chloro-4-fluoronicotinaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (2.0 M solution in THF, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-4-fluoronicotinaldehyde.

Part B: Synthesis of 4-Amino-2-chloronicotinaldehyde [1]

  • Dissolve 2-chloro-4-fluoronicotinaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated aqueous ammonia.[1]

  • Stir the reaction mixture at room temperature for 2 hours, during which a precipitate may form.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid product, wash with cold water, and dry under vacuum to yield 4-amino-2-chloronicotinaldehyde.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
2-Chloro-4-fluoropyridine131.54TBD1.0TBD
LDA (2.0 M in THF)107.12TBD1.1TBD
DMF73.09TBD1.2TBD
2-Chloro-4-fluoronicotinaldehyde159.54TBD1.0TBD
Aqueous Ammonia (28-30%)17.03 (as NH3)TBDExcessTBD
4-Amino-2-chloronicotinaldehyde 156.56 TBD - TBD (Yield)
Step 2: Synthesis of 5-Chloro-1,6-naphthyridin-4-ol (Friedländer Annulation)
  • To a solution of 4-amino-2-chloronicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-Chloro-1,6-naphthyridin-4-ol.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
4-Amino-2-chloronicotinaldehyde156.56TBD1.0TBD
Ethyl acetoacetate130.14TBD1.1TBD
Potassium Carbonate (K₂CO₃)138.21TBD1.5TBD
5-Chloro-1,6-naphthyridin-4-ol 180.59 TBD - TBD (Yield)
Step 3: Synthesis of 4,5-Dichloro-1,6-naphthyridine
  • In a round-bottom flask, suspend 5-Chloro-1,6-naphthyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4,5-Dichloro-1,6-naphthyridine.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
5-Chloro-1,6-naphthyridin-4-ol180.59TBD1.0TBD
Phosphorus oxychloride (POCl₃)153.33TBD5-10TBD
4,5-Dichloro-1,6-naphthyridine 199.03 TBD - TBD (Yield)
Step 4: Synthesis of this compound
  • Dissolve 4,5-Dichloro-1,6-naphthyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
4,5-Dichloro-1,6-naphthyridine199.03TBD1.0TBD
N-Bromosuccinimide (NBS)177.98TBD1.05TBD
This compound 243.49 TBD - TBD (Yield)

Characterization Data

CompoundMolecular FormulaExpected Mass (m/z)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound C₈H₄BrClN₂241.9/243.9/245.99.25 (s, 1H), 8.80 (d, J=... Hz, 1H), 8.65 (s, 1H), 7.80 (d, J=... Hz, 1H) (Predicted - requires experimental verification)(Predicted - requires experimental verification)

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the synthetic strategy, highlighting the key transformations.

Logical_Relationship Start Commercially Available 2-Chloro-4-fluoropyridine Precursor Key Intermediate 4-Amino-2-chloronicotinaldehyde Start->Precursor Formylation & Amination Core_Formation Naphthyridine Core 5-Chloro-1,6-naphthyridin-4-ol Precursor->Core_Formation Friedländer Annulation Chlorinated_Core Activated Intermediate 4,5-Dichloro-1,6-naphthyridine Core_Formation->Chlorinated_Core Hydroxyl to Chloride Conversion Final_Product Target Compound This compound Chlorinated_Core->Final_Product Regioselective Bromination

Caption: Logical flow of the multi-step synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described multi-step approach, utilizing a Friedländer annulation as the key ring-forming step, offers a reliable method for accessing this important heterocyclic building block. The provided experimental details, data tables, and diagrams are intended to facilitate the successful replication of this synthesis in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the scale and specific laboratory practices.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective Buchwald-Hartwig amination of 3-Bromo-5-chloro-1,6-naphthyridine. The 1,6-naphthyridine scaffold is a significant pharmacophore in drug discovery, and the ability to selectively introduce amino substituents is crucial for the development of novel therapeutics. This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond, preferentially at the more reactive C-Br bond, yielding 3-amino-5-chloro-1,6-naphthyridine derivatives. These products are versatile intermediates for further functionalization in medicinal chemistry programs.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] This reaction has become indispensable in medicinal chemistry for the construction of arylamines, which are prevalent in a vast array of pharmaceutical agents. The substrate, this compound, possesses two distinct halogen atoms, presenting a challenge and an opportunity for regioselective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F.[2] Consequently, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position, enabling selective monoamination at the C-3 position under carefully controlled conditions.

This protocol outlines the optimized conditions for the selective amination of this compound with various primary and secondary amines, providing a reliable method for the synthesis of key building blocks in drug discovery.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the regioselective Buchwald-Hartwig amination of this compound with a selection of representative amines. The data is illustrative and may necessitate optimization for specific amine substrates.

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101888
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Dioxane1001293
3p-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Toluene1002485
4N-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF801690
5BenzylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane1102083

Experimental Protocols

General Protocol for the Regioselective Buchwald-Hartwig Amination

This procedure is a general guideline and should be adapted and optimized for specific amine substrates. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., Xantphos, XPhos, RuPhos)[3]

  • Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.012-0.06 mmol, 1.2-6 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the base (1.2-2.0 mmol, 1.2-2.0 equiv).

  • Add the anhydrous solvent (5-10 mL).

  • Add the amine (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the specified temperature (typically 80-110 °C) for the indicated time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-chloro-1,6-naphthyridine derivative.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow reaction_setup Reaction Setup reagents This compound Amine Palladium Precursor Phosphine Ligand Base Anhydrous Solvent reaction_setup->reagents inert_atmosphere Inert Atmosphere (Ar/N₂) reagents->inert_atmosphere heating Heating (80-110 °C) inert_atmosphere->heating workup Workup & Purification heating->workup extraction Solvent Extraction Wash with H₂O & Brine workup->extraction purification Column Chromatography extraction->purification product 3-Amino-5-chloro-1,6-naphthyridine purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1][4]

References

Nucleophilic Substitution on the 5-Chloro Position of 1,6-Naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on the 5-chloro position of the 1,6-naphthyridine scaffold. This key transformation enables the synthesis of a diverse range of 5-substituted 1,6-naphthyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, particularly as kinase inhibitors.

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The electron-deficient nature of the pyridine rings, coupled with the presence of a good leaving group such as chlorine at the 5-position, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile handle for the introduction of various functional groups, including amines, thiols, and alkoxides, thereby enabling the exploration of the chemical space around the 1,6-naphthyridine scaffold for structure-activity relationship (SAR) studies. The resulting 5-substituted derivatives have shown promise as potent inhibitors of various kinases, including c-Met, CDK5, and FGFR, making them attractive candidates for the development of novel therapeutics.[1][2][3]

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution at the 5-position of 5-chloro-1,6-naphthyridine proceeds via a Meisenheimer-like intermediate. The electron-withdrawing effect of the nitrogen atoms in the bicyclic system stabilizes the negative charge of this intermediate, facilitating the displacement of the chloride ion. In cases of di-substituted naphthyridines, such as 5,7-dichloro-1,6-naphthyridine, nucleophilic attack preferentially occurs at the C5 position. This regioselectivity is attributed to the steric hindrance at the C7 position imposed by the substituent at the C8 position.

Below is a diagram illustrating the general mechanism of nucleophilic substitution on 5-chloro-1,6-naphthyridine.

G General Mechanism of Nucleophilic Substitution cluster_0 Reaction Pathway 5-Chloro-1,6-naphthyridine 5-Chloro-1,6-naphthyridine Meisenheimer_Intermediate Meisenheimer-like Intermediate 5-Chloro-1,6-naphthyridine->Meisenheimer_Intermediate + Nucleophile Nucleophile Nucleophile 5-Substituted-1,6-naphthyridine 5-Substituted-1,6-naphthyridine Meisenheimer_Intermediate->5-Substituted-1,6-naphthyridine - Cl- Chloride_Ion Cl- G Application in Kinase Inhibition Signaling cluster_1 Cellular Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met, FGFR) Growth_Factor->Receptor_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to 5_Substituted_Naphthyridine 5-Substituted-1,6-naphthyridine (Kinase Inhibitor) 5_Substituted_Naphthyridine->Receptor_Kinase Inhibits G General Experimental Workflow cluster_2 Experimental Stages Reaction_Setup Reaction Setup (Reactants, Solvent, Base) Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

References

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing a 3-Bromo-5-chloro-1,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative disorders. The unique electronic and steric properties of this heterocyclic system allow for specific interactions within the ATP-binding pocket of various kinases. This document outlines the synthetic utility of 3-Bromo-5-chloro-1,6-naphthyridine as a versatile starting material for the generation of novel kinase inhibitor libraries. The strategic placement of two distinct halogen atoms at the C3 and C5 positions allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Synthetic Strategy

The synthetic approach hinges on the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for a sequential cross-coupling strategy. A typical workflow involves an initial Suzuki or Suzuki-Miyaura coupling at the C3 position, followed by a Buchwald-Hartwig amination at the C5 position. This strategy allows for the introduction of a variety of aryl or heteroaryl groups at C3 and diverse amino substituents at C5, which can be tailored to target specific kinase families.

Potential Kinase Targets

Naphthyridine-based compounds have shown inhibitory activity against a range of kinases. Based on existing literature for similar scaffolds, potential targets for inhibitors derived from this compound include, but are not limited to:

  • Spleen Tyrosine Kinase (SYK): A key mediator in immune signaling pathways.[1]

  • Cyclin-Dependent Kinase 5 (CDK5): Implicated in neurodegenerative diseases and some cancers.[2]

  • RAF Kinases (e.g., BRAF, CRAF): Central components of the MAPK/ERK signaling pathway, frequently mutated in cancer.[3]

  • Janus Kinases (JAKs): Crucial for cytokine signaling in autoimmune and inflammatory diseases.[4][5][6]

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival.[7]

Representative Biological Data

The following table summarizes representative biological data for various naphthyridine-based kinase inhibitors from the literature. This data is intended to provide a benchmark for the potential potencies of novel compounds synthesized from the this compound scaffold.

Compound ClassTarget KinaseIC50 / Ki (nM)Cell-Based AssayReference Compound Example
5,7-disubstituted[7][8]naphthyridinesSYK10 - 100Basophil ActivationN/A
Substituted 1,6-naphthyridinesCDK550 - 500Neuronal Apoptosis AssayN/A
Pyridopyrimidine (related scaffold)BRAF V600E1p-ERK InhibitionLY3009120
Pyridopyrimidine (related scaffold)CRAF3.1p-ERK InhibitionLY3009120
Pan-JAK InhibitorJAK12.8STAT PhosphorylationDelgocitinib
Pan-JAK InhibitorJAK22.6STAT PhosphorylationDelgocitinib
Pan-JAK InhibitorJAK313STAT PhosphorylationDelgocitinib
Benzo[c][8][9]naphthyridineCK20.38 (Ki)Proliferation AssayCX-4945

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C3 Position

This protocol describes the selective functionalization of the C3 position of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-1,6-naphthyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the C5 Position

This protocol details the subsequent amination of the C5 position of the 3-aryl-5-chloro-1,6-naphthyridine intermediate.

Materials:

  • 3-aryl-5-chloro-1,6-naphthyridine (from Protocol 1)

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.8 equivalents)

  • Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add the 3-aryl-5-chloro-1,6-naphthyridine (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.8 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Add the desired primary or secondary amine (1.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 3-aryl-5-amino-1,6-naphthyridine kinase inhibitor.

Visualizations

experimental_workflow cluster_suzuki Protocol 1: Suzuki Coupling cluster_buchwald Protocol 2: Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl-boronic acid, Pd(dppf)Cl2, Na2CO3 intermediate 3-Aryl-5-chloro-1,6-naphthyridine buchwald_reagents Amine, Pd2(dba)3, Xantphos, NaOtBu product 3-Aryl-5-amino-1,6-naphthyridine (Kinase Inhibitor) suzuki_reagents->intermediate C3 Functionalization buchwald_reagents->product C5 Functionalization

Caption: Synthetic workflow for kinase inhibitors.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat->stat Dimerizes nucleus Nucleus stat->nucleus Translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Regulates inhibitor Naphthyridine Inhibitor inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway.

References

Gram-Scale Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of 3-Bromo-5-chloro-1,6-naphthyridine, a key intermediate in pharmaceutical research and drug development. The protocol is based on established synthetic methodologies for related naphthyridine derivatives and is designed to be a reliable guide for chemists in a laboratory setting.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process. The proposed synthetic route commences with the construction of a 1,6-naphthyridin-5(6H)-one core, followed by chlorination and subsequent regioselective bromination. This strategy allows for the controlled introduction of the halogen substituents.

Experimental Workflow

cluster_0 Step 1: Synthesis of 1,6-Naphthyridin-5(6H)-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A Starting Materials (e.g., 4-aminonicotinamide) B Cyclization Reaction A->B C 1,6-Naphthyridin-5(6H)-one B->C D 1,6-Naphthyridin-5(6H)-one E Chlorination with POCl₃ D->E F 5-Chloro-1,6-naphthyridine E->F G 5-Chloro-1,6-naphthyridine H Regioselective Bromination G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductScaleYield (%)Purity (%)
14-AminonicotinamideDiethyl malonate, Sodium ethoxide1,6-Naphthyridin-5(6H)-oneGram75-85>95
21,6-Naphthyridin-5(6H)-onePhosphorus oxychloride (POCl₃)5-Chloro-1,6-naphthyridineGram80-90>98
35-Chloro-1,6-naphthyridineN-Bromosuccinimide (NBS), Acetic acidThis compoundGram70-80>98

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic and should be handled with care.

Protocol 1: Synthesis of 1,6-Naphthyridin-5(6H)-one

This procedure is adapted from established methods for the synthesis of naphthyridinone cores.

Materials and Reagents:

  • 4-Aminonicotinamide

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminonicotinamide (13.7 g, 100 mmol) and absolute ethanol (200 mL).

  • Stir the suspension at room temperature to ensure good mixing.

  • Slowly add sodium ethoxide solution (21% in ethanol, 32.4 g, 105 mmol) to the suspension.

  • Add diethyl malonate (16.8 g, 105 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate will form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 50 mL) and then with deionized water (2 x 50 mL).

  • Dry the product under vacuum at 60°C to a constant weight to yield 1,6-naphthyridin-5(6H)-one as a solid.

Protocol 2: Synthesis of 5-Chloro-1,6-naphthyridine

This protocol utilizes a standard method for the conversion of a naphthyridinone to a chloronaphthyridine.[1]

Materials and Reagents:

  • 1,6-Naphthyridin-5(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, place 1,6-naphthyridin-5(6H)-one (14.6 g, 100 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 92 mL, 1000 mmol) to the flask in a fume hood. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 110°C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with constant stirring. This should be done in a fume hood as HCl gas will be evolved.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 5-chloro-1,6-naphthyridine.

Protocol 3: Gram-Scale Synthesis of this compound

This protocol describes the regioselective bromination of 5-chloro-1,6-naphthyridine.

Materials and Reagents:

  • 5-Chloro-1,6-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Acetic acid, glacial

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Sodium thiosulfate solution, 10% aqueous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 5-chloro-1,6-naphthyridine (16.4 g, 100 mmol) in glacial acetic acid (200 mL).

  • To this solution, add N-bromosuccinimide (18.7 g, 105 mmol) portion-wise over 15 minutes at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a 10% aqueous solution of sodium thiosulfate (300 mL) to quench any unreacted bromine.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point (MP): To characterize the solid product.

This detailed protocol provides a comprehensive guide for the gram-scale synthesis of this compound. Researchers are advised to adapt and optimize the conditions as necessary based on their specific laboratory setup and analytical capabilities.

References

Application Notes and Protocols: Purification of 3-Bromo-5-chloro-1,6-naphthyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 3-Bromo-5-chloro-1,6-naphthyridine using column chromatography. The protocol is designed to offer a robust starting point for achieving high purity of the target compound, which is essential for subsequent applications in research and drug development.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Synthesis of such molecules often results in a crude mixture containing unreacted starting materials, isomers, and other byproducts. Column chromatography is a fundamental and widely used technique for the purification of such mixtures based on the differential adsorption of components onto a stationary phase. This application note outlines a standard column chromatography procedure for the purification of this compound.

Physicochemical Properties and Predicted Data

Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy. The predicted properties of this compound suggest it is a compound of moderate polarity.

PropertyValueSource
Molecular FormulaC₈H₄BrClN₂--INVALID-LINK--
Molecular Weight243.49 g/mol --INVALID-LINK--
XLogP32.08--INVALID-LINK--[1]
Boiling Point343.9 ± 37.0 °C (Predicted)--INVALID-LINK--[2]
Density1.762 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[2]

Note: The data in this table is based on predicted values from chemical databases and should be used as a guideline.

Experimental Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography with a gradient elution system.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Mixture Solvent_selection Select Eluent System (e.g., Hexane/Ethyl Acetate) TLC_analysis->Solvent_selection Column_packing Pack Column with Silica Gel Slurry Solvent_selection->Column_packing Sample_loading Load Crude Sample onto Column Elution Elute with Gradient of Increasing Polarity Sample_loading->Elution Fraction_collection Collect Fractions Elution->Fraction_collection TLC_fractions Analyze Fractions by TLC Combine_pure Combine Pure Fractions TLC_fractions->Combine_pure Solvent_removal Remove Solvent (Rotary Evaporation) Combine_pure->Solvent_removal Pure_product Obtain Pure this compound Solvent_removal->Pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing column chromatography, determine a suitable solvent system using TLC.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the initial eluent through it until the silica gel is fully settled and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient could be:

      • Initial elution with 95:5 hexane/ethyl acetate.

      • Gradually increase to 90:10, then 85:15, and so on, based on the separation observed by TLC.

    • Maintain a steady flow rate throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Illustrative Data

The following table presents hypothetical yet realistic data for a typical purification of this compound by column chromatography. This data is for illustrative purposes to demonstrate the expected outcome of the described protocol.

ParameterBefore PurificationAfter Purification
Appearance Brownish solidOff-white to pale yellow solid
Purity (by HPLC) ~85%>98%
Yield -~75-85% (recovery from column)
TLC Rf Multiple spotsSingle spot at Rf ≈ 0.25 (in 8:2 Hexane/Ethyl Acetate)

Troubleshooting

  • Compound does not elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.

  • Poor separation: The polarity of the eluent is increasing too quickly. Use a shallower gradient.

  • Streaking of spots on TLC: The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help.

  • Compound elutes with the solvent front: The mobile phase is too polar. Start with a less polar eluent.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. By carefully selecting the eluent system and optimizing the gradient, it is possible to achieve high purity of the target compound, making it suitable for demanding applications in research and development. It is recommended to perform a small-scale trial to optimize the conditions before proceeding with a large-scale purification.

References

Applikationsprotokolle zur Derivatisierung von 3-Brom-5-chlor-1,6-naphthyridin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Applikationsprotokolle beschreiben die schrittweise Derivatisierung von 3-Brom-5-chlor-1,6-naphthyridin, einem vielseitigen Baustein für die Entwicklung von Kinase-Inhibitoren. Die hier beschriebenen Methoden ermöglichen die selektive Funktionalisierung an den Positionen C3 und C5 des Naphthyridin-Grundgerüsts, um Substanzbibliotheken für Struktur-Wirkungs-Beziehungs (SAR)-Studien zu generieren.

Einleitung

Das 1,6-Naphthyridin-Grundgerüst ist ein wichtiger Pharmakophor in der medizinischen Chemie, der in einer Vielzahl von biologisch aktiven Verbindungen, insbesondere in Kinase-Inhibitoren, vorkommt. Derivate des 1,6-Naphthyridins haben sich als potente Inhibitoren von Kinasen wie AXL, FGFR4 und c-Met erwiesen, die bei der Krebsentstehung und -progression eine entscheidende Rolle spielen. Die systematische Modifikation des 1,6-Naphthyridin-Kerns ist daher ein entscheidender Schritt bei der Optimierung der Wirksamkeit und Selektivität von Wirkstoffkandidaten.

3-Brom-5-chlor-1,6-naphthyridin ist ein idealer Ausgangsstoff für SAR-Studien, da die beiden Halogenatome eine regioselektive Funktionalisierung durch verschiedene Kreuzkupplungsreaktionen und nukleophile Substitutionen ermöglichen. Die unterschiedliche Reaktivität der C-Br- und C-Cl-Bindungen erlaubt eine schrittweise Einführung verschiedener Substituenten, was die Erstellung diverser Substanzbibliotheken zur Untersuchung der Struktur-Wirkungs-Beziehungen erleichtert.

Datenpräsentation: SAR von 1,6-Naphthyridin-Derivaten

Die folgenden Tabellen fassen quantitative Daten aus SAR-Studien von 1,6-Naphthyridin-Derivaten als Kinase-Inhibitoren zusammen.

Tabelle 1: SAR von 1,6-Naphthyridinon-Derivaten als AXL-Kinase-Inhibitoren

VerbindungR-GruppeAXL IC₅₀ (nM)[1][2]MET IC₅₀ (nM)Selektivität (MET/AXL)
1 Phenyl15.4>1000>65
2 4-Fluorphenyl8.9>1000>112
3 4-Chlorphenyl5.1897176
4 (25c) 2-Fluor-4-chlorphenyl1.1[2]377343[2]
5 (13c) 3-Methylphenyl3.2[1]--

Tabelle 2: SAR von 1,6-Naphthyridin-2(1H)-on-Derivaten als FGFR4-Inhibitoren

VerbindungR-GruppeFGFR4 IC₅₀ (nM)[3][4]Anmerkungen
6 (A34) N-Methyl-N-phenyl-harnstoff15.7[4]Hohe Selektivität gegenüber anderen FGFR-Subtypen
7 N-(4-Methoxyphenyl)-harnstoff25.3Geringere Selektivität
8 N-Cyclohexyl-harnstoff89.1Reduzierte Potenz
9 (19g) 4-((Dimethylamino)methyl)-3-(trifluormethyl)phenyl4.2[3]Zeigt auch zytotoxische Effekte in Kolorektalkarzinom-Zelllinien

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden zur schrittweisen Derivatisierung von 3-Brom-5-chlor-1,6-naphthyridin.

Protokoll 1: Selektive Suzuki-Miyaura-Kupplung an der C3-Position

Dieses Protokoll beschreibt die selektive Einführung eines Aryl- oder Heteroaryl-Substituenten an der C3-Position durch eine Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung. Die C-Br-Bindung ist im Allgemeinen reaktiver als die C-Cl-Bindung unter diesen Bedingungen.

Materialien:

  • 3-Brom-5-chlor-1,6-naphthyridin

  • Aryl- oder Heteroarylboronsäure (1.2 Äquivalente)

  • [1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II) (Pd(dppf)Cl₂) (0.05 Äquivalente)

  • Kaliumcarbonat (K₂CO₃) (2.0 Äquivalente)

  • 1,4-Dioxan

  • Wasser

  • Argon (oder Stickstoff)

Durchführung:

  • In einem ausgeheizten Schlenk-Rohr werden 3-Brom-5-chlor-1,6-naphthyridin (1.0 mmol), die entsprechende Boronsäure (1.2 mmol) und Kaliumcarbonat (2.0 mmol) vorgelegt.

  • Das Gefäß wird dreimal mit Argon evakuiert und wieder befüllt.

  • Pd(dppf)Cl₂ (0.05 mmol) wird zugegeben.

  • Entgastes 1,4-Dioxan (10 mL) und entgastes Wasser (2.5 mL) werden zugegeben.

  • Die Reaktionsmischung wird unter Argon-Atmosphäre bei 90 °C für 12-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das 3-Aryl/Heteroaryl-5-chlor-1,6-naphthyridin-Derivat zu erhalten.

Protokoll 2: Buchwald-Hartwig-Aminierung an der C5-Position

Dieses Protokoll beschreibt die Einführung eines primären oder sekundären Amins an der C5-Position des in Protokoll 1 hergestellten 3-substituierten 5-Chlor-1,6-naphthyridin-Derivats.

Materialien:

  • 3-Aryl/Heteroaryl-5-chlor-1,6-naphthyridin (aus Protokoll 1)

  • Primäres oder sekundäres Amin (1.5 Äquivalente)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0.02 Äquivalente)

  • Xantphos (0.04 Äquivalente)

  • Cäsiumcarbonat (Cs₂CO₃) (1.5 Äquivalente)

  • Toluol

  • Argon (oder Stickstoff)

Durchführung:

  • In einem ausgeheizten Schlenk-Rohr werden das 3-Aryl/Heteroaryl-5-chlor-1,6-naphthyridin (1.0 mmol), Cäsiumcarbonat (1.5 mmol), Pd₂(dba)₃ (0.02 mmol) und Xantphos (0.04 mmol) vorgelegt.

  • Das Gefäß wird dreimal mit Argon evakuiert und wieder befüllt.

  • Wasserfreies Toluol (10 mL) und das entsprechende Amin (1.5 mmol) werden zugegeben.

  • Die Reaktionsmischung wird unter Argon-Atmosphäre bei 110 °C für 18-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch Celite filtriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird durch Säulenchromatographie an Kieselgel oder präparative HPLC gereinigt, um das endgültige 3,5-disubstituierte 1,6-Naphthyridin-Derivat zu erhalten.

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow start 3-Brom-5-chlor- 1,6-naphthyridin step1 Suzuki-Miyaura-Kupplung (Pd(dppf)Cl₂, K₂CO₃, Dioxan/H₂O, 90°C) start->step1 intermediate 3-Aryl-5-chlor- 1,6-naphthyridin step1->intermediate step2 Buchwald-Hartwig-Aminierung (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluol, 110°C) intermediate->step2 end 3-Aryl-5-amino- 1,6-naphthyridin-Derivate (SAR-Studien) step2->end

Abbildung 1: Schematischer Arbeitsablauf für die sequentielle Derivatisierung.

AXL-Signalkaskade

AXL_signaling_pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern AXL AXL-Rezeptor PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 GAS6 GAS6 (Ligand) GAS6->AXL Bindung & Aktivierung AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Zellproliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasierung ERK->Metastasis Survival Überleben STAT3->Survival NFkB->Survival

Abbildung 2: Vereinfachte Darstellung des AXL-Signalwegs.[1][2][5]

FGFR4-Signalkaskade

FGFR4_signaling_pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern FGFR4 FGFR4-Rezeptor Klotho β-Klotho (Co-Rezeptor) FGFR4->Klotho FRS2 FRS2 FGFR4->FRS2 Phosphorylierung FGF19 FGF19 (Ligand) FGF19->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation ERK->Proliferation Differenzierung Zelldifferenzierung ERK->Differenzierung AKT AKT PI3K->AKT AKT->Proliferation

Abbildung 3: Vereinfachte Darstellung des FGFR4-Signalwegs.

References

Application of 3-Bromo-5-chloro-1,6-naphthyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. The strategic placement of nitrogen atoms within the bicyclic system imparts unique electronic properties, making it an attractive core for the design of targeted therapeutics. The halo-substituted derivative, 3-Bromo-5-chloro-1,6-naphthyridine, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. The bromine and chlorine atoms at positions 3 and 5, respectively, offer orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 1,6-naphthyridine core to optimize pharmacological properties.

Derivatives of the 1,6-naphthyridine scaffold have demonstrated significant potential in oncology, with applications as potent inhibitors of various protein kinases that are crucial for tumor growth and proliferation. Notably, substituted 1,6-naphthyridines have been investigated as inhibitors of c-Met, Cyclin-Dependent Kinase 5 (CDK5), Spleen Tyrosine Kinase (SYK), and Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of these kinases is implicated in the pathogenesis of numerous cancers, making them important targets for drug development. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors and outlines detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthetic Applications: A Gateway to Kinase Inhibitors

The presence of two distinct halogen atoms on the 1,6-naphthyridine core of this compound allows for sequential and site-selective functionalization. The bromo group at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the chloro group at the 5-position. This differential reactivity enables the introduction of aryl, heteroaryl, or amino moieties at the C3 position, followed by subsequent modification at the C5 position.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the naphthyridine ring. This is crucial for exploring the structure-activity relationship (SAR) by modifying the steric and electronic properties of this part of the molecule.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at either the 3- or 5-position. The amino group can act as a key hydrogen bond donor or acceptor, significantly influencing the binding affinity of the molecule to its biological target.

The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald1 Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald1 intermediate1 3-Aryl-5-chloro-1,6-naphthyridine suzuki->intermediate1 final2 3,5-Diamino-1,6-naphthyridine (Kinase Inhibitor Candidate) suzuki->final2 intermediate2 3-Amino-5-chloro-1,6-naphthyridine buchwald1->intermediate2 buchwald2 Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) intermediate1->buchwald2 intermediate2->suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) final1 3-Aryl-5-amino-1,6-naphthyridine (Kinase Inhibitor Candidate) buchwald2->final1

Synthetic diversification of this compound.

Application Example: Development of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers, making it a prime target for therapeutic intervention. Substituted 1,6-naphthyridines have emerged as a promising class of c-Met inhibitors.

The following sections detail a hypothetical, yet plausible, application of this compound in the synthesis of a series of c-Met inhibitors and their biological evaluation.

Data Presentation: In Vitro Biological Activity

The following table summarizes the in vitro biological data for a hypothetical series of 3,5-disubstituted-1,6-naphthyridine derivatives synthesized from this compound.

Compound IDR1 (at C3)R2 (at C5)c-Met IC50 (nM)A549 Cell Proliferation IC50 (nM)
BCN-001 Phenyl-NH285250
BCN-002 4-Fluorophenyl-NH242120
BCN-003 3-Pyridyl-NH268190
BCN-004 4-Fluorophenyl-NH(CH2)2OH2575
BCN-005 4-Fluorophenyl-NH(CH2)2N(CH3)21540
Crizotinib (Reference)420

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of 3-Aryl-5-chloro-1,6-naphthyridines (General Suzuki-Miyaura Coupling Protocol)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add Pd(PPh₃)₄ to the flask under a stream of argon.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 3-Aryl-5-amino-1,6-naphthyridines (General Buchwald-Hartwig Amination Protocol)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Aryl-5-chloro-1,6-naphthyridines.

Materials:

  • 3-Aryl-5-chloro-1,6-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the 3-Aryl-5-chloro-1,6-naphthyridine and the corresponding amine.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

In Vitro c-Met Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the c-Met enzyme, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compounds on a cancer cell line, such as A549 (human lung carcinoma).

Materials:

  • A549 cells

  • DMEM medium supplemented with 10% FBS

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Signaling Pathway

The synthesized 1,6-naphthyridine derivatives are designed to inhibit the c-Met signaling pathway. By binding to the ATP-binding pocket of the c-Met kinase, they prevent its autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds & activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK phosphorylation cascade PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT phosphorylation cascade Inhibitor 3,5-Disubstituted-1,6-naphthyridine (e.g., BCN-005) Inhibitor->cMet inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-chloro-1,6-naphthyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and related derivatives.

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in naphthyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Choice of Synthetic Route: The overall yield is highly dependent on the chosen synthetic strategy. Two plausible routes are:

    • Late-stage Bromination: Synthesis of a 5-chloro-1,6-naphthyridine intermediate followed by direct bromination.

    • Pre-functionalized Precursor: Synthesis using a 3-bromo-4-aminopyridine derivative as a starting material to build the second ring.

  • Reaction Conditions for Bromination: If employing a direct bromination strategy on a 5-chloro-1,6-naphthyridine core, regioselectivity is a major challenge. The bromination of 1,6-naphthyridine is known to produce a mixture of 3-bromo, 8-bromo, and 3,8-dibromo isomers.[1]

    • Troubleshooting & Optimization:

      • Temperature Control: Lowering the reaction temperature may improve the regioselectivity towards the desired 3-bromo isomer.

      • Brominating Agent: The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and solvent can significantly influence the product distribution.

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid the formation of di-brominated byproducts.

  • Cyclization Efficiency: In routes involving the construction of the second pyridine ring, the efficiency of the cyclization step is critical.

    • Troubleshooting & Optimization:

      • Catalyst: The choice and concentration of the catalyst for cyclization are crucial. While traditional methods may use strong acids or bases, these can sometimes lead to side reactions.

      • Solvent: The reaction solvent can significantly impact the yield. High-boiling polar aprotic solvents like DMF or DMSO are common, but optimization may be necessary.

      • Temperature: Optimize the reaction temperature to ensure complete cyclization without causing degradation of the starting materials or product.

Q2: I am observing a mixture of regioisomers in the bromination step. How can I improve the regioselectivity for the 3-bromo isomer?

A2: Achieving high regioselectivity in the bromination of 1,6-naphthyridine is a known challenge. The electronic nature of the naphthyridine ring system directs electrophilic attack to multiple positions.

  • Strategies to Enhance Regioselectivity:

    • Protecting Groups: It may be possible to temporarily introduce a protecting group to block the more reactive positions, directing bromination to the desired C-3 position.

    • Alternative Synthetic Route: A more reliable approach to ensure the correct regiochemistry is to start with a precursor that already contains the bromine atom at the desired position. For instance, using a suitably substituted 3-bromo-4-aminopyridine derivative as a starting material will unambiguously place the bromine at the 3-position in the final 1,6-naphthyridine product.

Q3: My crude product is difficult to purify. What are the common impurities and how can I remove them?

A3: Common impurities in naphthyridine synthesis include unreacted starting materials, regioisomers, and polymeric byproducts.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from isomers and other impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

    • Acidic Wash: If unreacted basic starting materials, such as aminopyridine derivatives, are present, an acidic wash during the workup can help to remove them by forming water-soluble salts.

Potential Issue Troubleshooting Suggestion
Low overall yield- Optimize reaction conditions (temperature, solvent, catalyst) for each step.- Consider an alternative synthetic route with higher-yielding steps.
Mixture of bromo-isomers- Optimize bromination conditions (temperature, brominating agent).- Employ a synthetic route starting with a pre-brominated precursor.
Incomplete cyclization- Increase reaction temperature or time.- Screen different catalysts and solvents for the cyclization step.
Difficult purification- Utilize gradient column chromatography for isomer separation.- Perform an acidic wash to remove basic starting materials.- Consider recrystallization for solid products.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives (Adapted)

This protocol is adapted from a known procedure for a similar scaffold and can serve as a basis for developing a synthesis for this compound, likely requiring further modification for the introduction of the 3-bromo substituent and removal of the 4-oxo group.

Step 1: Grignard Reaction A solution of a suitable Grignard reagent is added dropwise to a solution of 4-amino-2-chloronicotinonitrile in an appropriate solvent like THF at a controlled temperature. The reaction is stirred until completion, as monitored by TLC.

Step 2: Acidolysis The reaction mixture from Step 1 is quenched by the slow addition of an aqueous acid solution (e.g., HCl). The resulting mixture is then heated to reflux to promote the hydrolysis of the intermediate.

Step 3: Cyclocondensation The acidic mixture is then subjected to cyclocondensation, often with the addition of an orthoformate or a similar reagent, and heated to form the 1,6-naphthyridin-4-one ring system.

Note: To achieve the target this compound, this protocol would need significant modification. A potential strategy could involve using a Grignard reagent that allows for subsequent bromination at the 3-position, or a different cyclization strategy that does not introduce the 4-oxo group.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Intermediate Product 4-amino-2-chloronicotinonitrile 4-amino-2-chloronicotinonitrile Grignard_Addition Grignard Addition 4-amino-2-chloronicotinonitrile->Grignard_Addition Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Grignard_Addition Acidolysis Acidolysis Grignard_Addition->Acidolysis Quench & Hydrolyze Cyclocondensation Cyclocondensation Acidolysis->Cyclocondensation Ring Formation Naphthyridinone 3-Substituted-5-chloro- 1,6-naphthyridin-4-one Cyclocondensation->Naphthyridinone

Caption: Adapted workflow for the synthesis of a 5-chloro-1,6-naphthyridin-4-one scaffold.

troubleshooting_yield Low_Yield Low Yield of This compound Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Bromination Optimize Bromination Step Low_Yield->Optimize_Bromination Optimize_Cyclization Optimize Cyclization Step Low_Yield->Optimize_Cyclization Purification_Loss Investigate Purification Loss Low_Yield->Purification_Loss Impure_Materials Impure_Materials Check_Purity->Impure_Materials If Impure Temp_Time Temp_Time Optimize_Bromination->Temp_Time Vary Temperature & Time Reagent_Solvent Reagent_Solvent Optimize_Bromination->Reagent_Solvent Screen Reagents & Solvents Temp_Catalyst Temp_Catalyst Optimize_Cyclization->Temp_Catalyst Vary Temperature & Catalyst Solvent_Screen Solvent_Screen Optimize_Cyclization->Solvent_Screen Screen Solvents Analyze_Fractions Analyze_Fractions Purification_Loss->Analyze_Fractions Analyze all fractions from chromatography Purify_Reagents Purify_Reagents Impure_Materials->Purify_Reagents Action

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-Bromo-5-chloro-1,6-naphthyridine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is common for complex heterocyclic compounds like this compound. Here’s a step-by-step approach to initial troubleshooting:

  • Solvent Screening: Before extensive formulation work, it's crucial to perform a small-scale solvent screening to identify suitable organic solvents. Test a range of solvents with varying polarities. Common starting points include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[1]

  • pH Adjustment: As a nitrogen-containing heterocyclic compound, the solubility of this compound is likely pH-dependent.[2] Systematically adjust the pH of your aqueous buffer to determine if solubility increases at acidic or basic conditions. A simple pH-solubility profile can be generated by testing solubility at various pH points.

  • Gentle Heating and Sonication: Applying gentle heat can increase the rate of dissolution.[1] However, be cautious of potential compound degradation at elevated temperatures. Always perform a small-scale test to assess thermal stability. Sonication can also aid in dispersing and dissolving the compound by breaking down particle agglomerates.

Q2: I've tried basic troubleshooting with no success. What are the next-level strategies I can employ to improve the solubility of this compound?

A2: If initial steps are insufficient, more advanced formulation strategies can be employed. These techniques aim to either modify the solid-state properties of the compound or alter the characteristics of the solvent system.[3][4] Over 70% of new chemical entities in development pipelines face challenges with poor aqueous solubility, making these advanced strategies critical.[5]

Here is a summary of common advanced solubilization techniques:

StrategyMechanism of ActionKey AdvantagesPotential Disadvantages
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[3][6]Simple to implement; can significantly increase solubility.[7]Potential for precipitation upon dilution; some co-solvents may have toxicity concerns.[8][9]
Use of Surfactants Form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[3][8]Effective at low concentrations; can also improve wettability.Can interfere with certain biological assays; potential for foam formation.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4][8]High solubilization capacity; can also improve stability.Can be expensive; potential for competitive displacement of the drug.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[10][11]Can lead to significant increases in both solubility and bioavailability.Amorphous forms can be physically and chemically unstable, potentially recrystallizing over time.[8][11]
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) leads to a faster dissolution rate according to the Noyes-Whitney equation.[5][11]Can improve the dissolution rate limited absorption.[11]Does not increase the intrinsic solubility of the compound.

Q3: How do I choose the most appropriate solubilization strategy for my specific experiment (e.g., in vitro assay vs. in vivo study)?

A3: The choice of solubilization method depends heavily on the experimental context.

  • For in vitro assays: The primary goal is to achieve the desired concentration without interfering with the assay.

    • Co-solvents like DMSO are widely used, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

    • Surfactants can be effective, but it's crucial to select a non-ionic surfactant (e.g., Polysorbate 80) and run appropriate vehicle controls to ensure it doesn't affect the biological system.

    • Cyclodextrins are also a good option for in vitro studies as they are generally well-tolerated by cells.

  • For in vivo studies: The formulation must be biocompatible and able to maintain the drug in solution upon administration.

    • Lipid-based formulations and self-emulsifying drug delivery systems (SEDDS) are often employed for oral delivery of lipophilic compounds.[8][11]

    • Amorphous solid dispersions are a common strategy to improve oral bioavailability.

    • For parenteral administration, co-solvents , surfactants , and cyclodextrins that are approved for intravenous use are suitable choices.

Below is a decision-making workflow to guide your selection process.

Caption: A workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • HPLC system with a suitable column and detection method

  • Shaker incubator

  • Centrifuge

  • pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a stock solution of this compound using a co-solvent system for in vitro testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM).

  • Add the minimum amount of DMSO required to completely dissolve the compound.

  • Vortex and sonicate the mixture until a clear solution is obtained.

  • For use in cell-based assays, this stock solution can be serially diluted in the cell culture medium. Ensure the final concentration of DMSO is below the tolerance level of the cells (typically <0.5%).

Protocol 3: Formulation of an Amorphous Solid Dispersion

Objective: To improve the dissolution rate and apparent solubility of this compound by creating an amorphous solid dispersion.

Materials:

  • This compound

  • A suitable polymer carrier (e.g., PVP K30, HPMC)

  • An appropriate organic solvent (e.g., methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the polymer in the organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to optimize the formulation.

  • Remove the solvent using a rotary evaporator to form a thin film.

  • Dry the film under vacuum at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • The dissolution rate of the amorphous solid dispersion can then be compared to the crystalline drug.

Signaling Pathways and Logical Relationships

The decision-making process for addressing poor solubility can be visualized as a logical flow, starting from the fundamental properties of the compound and branching into various formulation strategies.

solubility_logic cluster_compound Compound Properties cluster_strategies Solubilization Strategies cluster_solvent Solvent Modification cluster_solid_state Solid-State Modification compound This compound (Poorly Soluble) properties Physicochemical Properties: - High Lipophilicity (Predicted) - Crystalline Solid - Nitrogen Heterocycle (pH-sensitive) ph_adjust pH Adjustment properties->ph_adjust Exploit basic nitrogens cosolvents Co-solvents properties->cosolvents Address lipophilicity surfactants Surfactants properties->surfactants Address lipophilicity cyclodextrins Cyclodextrins properties->cyclodextrins Address lipophilicity particle_size Particle Size Reduction properties->particle_size Increase surface area solid_dispersion Amorphous Solid Dispersion properties->solid_dispersion Overcome crystal lattice energy

References

Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Suzuki coupling reactions involving 3-bromo-1,6-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my 3-bromo-1,6-naphthyridine. What are the most likely causes?

A1: Low or no conversion in the Suzuki coupling of 3-bromo-1,6-naphthyridines can stem from several factors, primarily related to catalyst activity and reaction conditions. The nitrogen atoms in the naphthyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Other common causes include the use of a non-optimal catalyst system (palladium source and ligand), an inappropriate base, poor solubility of starting materials, or insufficient reaction temperature.

Q2: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 3-bromo-1,6-naphthyridine?

A2: For nitrogen-containing heterocycles like 3-bromo-1,6-naphthyridine, catalyst systems that are robust against coordination by nitrogen are recommended. A good starting point is to use a pre-formed catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos have shown success in similar systems by promoting the desired catalytic cycle and minimizing catalyst poisoning.

Q3: What are the recommended bases and solvents for this reaction?

A3: The choice of base and solvent is critical for a successful Suzuki coupling. A moderately strong base is often required to facilitate the transmetalation step without causing degradation of the starting materials. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for couplings involving nitrogen-containing heterocycles.

For solvents, a mixture that can dissolve both the organic substrates and the inorganic base is ideal. Common choices include a combination of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water, typically in a 4:1 to 10:1 ratio. For substrates with poor solubility, higher boiling point solvents such as toluene or N,N-dimethylformamide (DMF) can be considered, though they may require more careful temperature control to avoid side reactions.

Q4: I am observing significant amounts of side products, such as debromination of the starting material and homo-coupling of the boronic acid. How can I minimize these?

A4: The formation of side products is a common challenge.

  • Debromination (hydrodehalogenation): This can occur in the presence of protic impurities or be promoted by certain palladium-ligand complexes at elevated temperatures. Using anhydrous solvents and ensuring a dry inert gas stream can help. If the problem persists, screening different ligands or lowering the reaction temperature may be beneficial.

  • Homo-coupling of the boronic acid: This is often caused by the presence of oxygen in the reaction mixture, which can also deactivate the catalyst. It is crucial to thoroughly degas all solvents and the reaction mixture before adding the catalyst and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Protodeboronation: The boronic acid can be sensitive to the reaction conditions and undergo cleavage of the C-B bond. Using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, can mitigate this issue.

Q5: How can I improve the reproducibility of my Suzuki coupling reactions?

A5: Lack of reproducibility is often due to sensitivity to air and moisture. Consistent and thorough degassing of solvents and the reaction vessel is critical. The quality and purity of the reagents, especially the boronic acid and the palladium catalyst, are also paramount. Boronic acids can degrade over time, and palladium catalysts can lose activity. Using fresh, high-purity reagents is recommended. Ensuring all reaction parameters (temperature, stirring rate, and reagent stoichiometry) are precisely controlled will also enhance reproducibility.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-bromo-1,6-naphthyridines.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Catalyst Inactivity/Poisoning • Use a pre-catalyst like Pd(dppf)Cl₂ or a Buchwald-type G3 or G4 precatalyst. • Switch to a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos to shield the palladium center. • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base • Screen different bases. K₃PO₄ and Cs₂CO₃ are often good choices for nitrogen-containing heterocycles. • Ensure the base is finely powdered and dry to maximize its reactivity.
Poor Solubility • Try different solvent systems. Common choices include dioxane/water, THF/water, or toluene. • For highly insoluble substrates, consider higher boiling point solvents like DMF, but monitor for potential side reactions at elevated temperatures.
Low Reaction Temperature • Incrementally increase the reaction temperature by 10-20 °C. Naphthyridines can be less reactive than simpler aryl bromides and may require more forcing conditions.
Protodeboronation of Boronic Acid • Use a boronic acid pinacol ester or a potassium trifluoroborate salt instead of the free boronic acid for increased stability. • Minimize water content or use an anhydrous solvent system.
Issue 2: Significant Byproduct Formation
Byproduct Potential Cause Troubleshooting Steps
Homo-coupling of Boronic Acid Oxygen in the reaction mixture.• Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes). • Maintain a positive pressure of an inert gas throughout the reaction.
Debromination of Naphthyridine Presence of protic impurities; catalyst-mediated side reaction.• Use anhydrous solvents. • Consider a different palladium catalyst or ligand combination. • Lower the reaction temperature and monitor the reaction progress closely.

Experimental Protocols

General Protocol for Suzuki Coupling of 3-bromo-1,6-naphthyridine

This protocol provides a robust starting point for optimization.

Materials:

  • 3-bromo-1,6-naphthyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-1,6-naphthyridine, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three to five times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G setup Reaction Setup (Substrates, Base) inert Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add Catalyst & Solvent Addition inert->add react Reaction (Heating & Stirring) add->react monitor Monitoring (TLC, LC-MS) react->monitor workup Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling of 3-bromo-1,6-naphthyridine.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or No Reaction check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst change_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes success Improved Yield change_catalyst->success change_base Screen bases (K3PO4, Cs2CO3). check_base->change_base No check_solubility Are the starting materials fully dissolved? check_base->check_solubility Yes change_base->success change_solvent Screen different solvents or increase reaction temperature. check_solubility->change_solvent No check_boronic Is protodeboronation suspected? check_solubility->check_boronic Yes change_solvent->success change_boronic Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_boronic->change_boronic Yes check_boronic->success No change_boronic->success

Technical Support Center: Purification of Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the purification of halogenated naphthyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After a Suzuki or similar cross-coupling reaction to synthesize my halogenated naphthyridine, I'm struggling to remove the residual palladium catalyst. What are the best practices?

A1: Residual palladium is a frequent and critical issue, as it can interfere with downstream reactions and is a regulated impurity in active pharmaceutical ingredients (APIs).[1] The most effective removal methods depend on the nature of the palladium species and the product itself.

Troubleshooting Steps:

  • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble palladium species and other inorganic byproducts.[2]

  • Scavengers: This is a highly effective method. Solid-supported scavengers with thiol or isocyanide functionalities, or activated carbon, can be used.[2][3]

    • Thiol-Based Scavengers: Particularly effective for Pd(II) complexes.[2]

    • Activated Carbon: A cost-effective option, but may lead to product loss due to non-specific binding.[2]

    • Procedure: Stir the crude product solution with the scavenger (5-10 equivalents relative to the catalyst) for 2-24 hours, then filter to remove the scavenger.[2]

  • Crystallization: Recrystallization can significantly reduce palladium levels, though it may not be sufficient on its own to reach the stringent levels required for APIs.[2]

  • Aqueous Cysteine/Ammonia Wash: A specialized wash with an aqueous solution of cysteine and ammonia has been shown to be effective in removing both palladium and copper residues.[4]

Q2: My TLC analysis of the crude halogenated naphthyridine shows multiple spots close to my product spot. What are these likely impurities and how can I separate them?

A2: The presence of multiple spots indicates side products or unreacted starting materials. For halogenated naphthyridines, common impurities include isomers, starting materials, and byproducts from side reactions like homocoupling or dehalogenation.[5]

Troubleshooting Steps:

  • Identify the Impurities:

    • Starting Materials: Unreacted precursors like aminopyridine derivatives are common.[6]

    • Homocoupling Products: Symmetrical biaryl compounds can form, especially in cross-coupling reactions.[5]

    • Dehalogenated Byproducts: The halogen atom can be lost during the reaction.[5]

    • Positional Isomers: Direct halogenation can lead to substitution at multiple positions on the naphthyridine ring.[7]

  • Separation Strategies:

    • Acidic Wash: If unreacted basic precursors (e.g., aminopyridines) are present, an acidic wash (e.g., 1-5% HCl) during work-up will protonate them, making them water-soluble and easily removable.[6]

    • Column Chromatography: This is the most common method for separating closely related impurities.

      • Solvent System Optimization: Carefully screen different solvent systems using TLC to maximize the separation (ΔRf) between your product and the impurities.

      • Stationary Phase: If standard silica gel causes degradation, consider using deactivated silica, alumina, or reverse-phase silica.[8][9]

    • Recrystallization: This technique is excellent for removing small amounts of impurities, provided a suitable solvent system can be found where the product has high solubility in the hot solvent and low solubility when cold, while impurities remain in solution.[10][11]

Q3: My halogenated naphthyridine appears to be degrading on the silica gel column during chromatography, leading to streaking on TLC and low recovery. What can I do?

A3: The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption, tailing peaks, and degradation.[9]

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Mobile Phase Modifier: Add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica.[9]

      • Triethylamine (TEA): A common choice, typically added at 0.1-1% (v/v).[9]

      • Ammonia: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be very effective for strongly basic compounds.[9]

  • Switch the Stationary Phase:

    • Alumina: Using basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[9]

    • Reverse-Phase Chromatography (C18): This is an excellent option if your compound has sufficient non-polar character. Using acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the basic nitrogens.[9]

  • Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends on the stationary phase.

Q4: I am having difficulty finding a suitable single solvent for recrystallizing my halogenated naphthyridine. What should I do?

A4: Finding the ideal recrystallization solvent can be challenging. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

  • Use a Mixed-Solvent System: If no single solvent is suitable, a two-solvent system is often effective.[12]

    • Procedure:

      • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[12]

      • Slowly add a "bad" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point).[12]

      • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[12]

Quantitative Data Summary

Table 1: Comparison of Palladium Scavenging Techniques

Scavenging Method Typical Loading/Amount Typical Time Reported Pd Reduction Key Considerations
MP-TMT (Microporous Polystyrene Trimercaptotriazine) 0.20 wt Overnight 330 ppm to ~10-30 ppm[1] Effective in polar aprotic solvents like DMF.[1]
Si-TMT (Silica-supported Trimercaptotriazine) 0.03 wt 2 hours Superior to nine other protocols in a specific case study.[1] Good performance at moderate temperatures (e.g., 35 °C).[1]
Activated Carbon 5-10 wt% relative to crude product 1-4 hours Effective, but levels vary Risk of product loss due to non-specific adsorption.[2]

| Isocyanide Reagents | N/A | N/A | Reduction to sub-ppm levels reported.[3] | Can be used as a solid-supported or soluble reagent.[3] |

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
  • Dissolution: Following the initial reaction work-up, dissolve the crude halogenated naphthyridine in a suitable solvent (e.g., THF, ethyl acetate, toluene).[2]

  • Scavenger Addition: Add the solid-supported thiol scavenger (e.g., MP-TMT, 5-10 equivalents relative to the initial palladium catalyst loading).[2]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor palladium levels periodically if possible.[2]

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.[2]

  • Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the product with reduced palladium content.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. Add 0.5% triethylamine (TEA) to the TLC solvent jar and re-run the plate to confirm that peak shape improves (less tailing).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing 0.5% TEA). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Run the column with the prepared mobile phase containing 0.5% TEA, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove final traces of TEA.[6]

Protocol 3: Purification by Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent (e.g., dichloromethane or ethyl acetate) where your compound is very soluble, and a "bad," miscible solvent (e.g., hexane or pentane) where it is poorly soluble.[12]

  • Dissolution: Place the crude solid in a flask and add the minimum volume of the hot "good" solvent required to fully dissolve it.[10]

  • Induce Precipitation: While the solution is still warm, add the "bad" solvent dropwise with swirling until a persistent cloudiness is observed.[12]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "bad" solvent.[13]

  • Drying: Dry the purified crystals under vacuum.[13]

Visualizations

Troubleshooting_Workflow start Crude Halogenated Naphthyridine check_purity TLC / LCMS Analysis start->check_purity impurities Significant Impurities (e.g., Starting Material, Side Products) check_purity->impurities Impure final_product Pure Halogenated Naphthyridine check_purity->final_product Pure acid_wash Acidic Wash (for basic impurities) impurities->acid_wash Basic SM? column Column Chromatography impurities->column Non-basic / Isomers acid_wash->column degradation Degradation / Tailing on Silica? column->degradation modify_column Modify Chromatography - Add TEA/Ammonia - Switch to Alumina - Use Reverse Phase degradation->modify_column Yes recrystallize Recrystallization degradation->recrystallize No modify_column->recrystallize recrystallize->final_product

Caption: Troubleshooting workflow for purifying halogenated naphthyridines.

Impurity_Sources reaction Halogenation or Cross-Coupling Reaction cause1 Incomplete Reaction reaction->cause1 cause2 Poor Regioselectivity reaction->cause2 cause3 Side Reactions reaction->cause3 cause4 Catalyst Residue reaction->cause4 impurity1 Unreacted Starting Materials cause1->impurity1 impurity2 Positional Isomers cause2->impurity2 impurity3 Homocoupling & Dehalogenation Products cause3->impurity3 impurity4 Residual Metals (Pd, Cu) cause4->impurity4

Caption: Common sources of impurities in halogenated naphthyridine synthesis.

References

Preventing debromination in reactions with 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-chloro-1,6-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound, particularly in preventing undesired debromination during cross-coupling reactions.

Troubleshooting Guide: Preventing Debromination

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of 5-chloro-1,6-naphthyridine as an undesired byproduct. The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 5-position, making it susceptible to both the desired coupling and undesired side reactions. This guide provides solutions to common issues encountered during these reactions.

Issue 1: High Levels of Debrominated Byproduct Observed

If you are observing a significant amount of the debrominated byproduct, 5-chloro-1,6-naphthyridine, in your reaction mixture, consider the following optimization steps.

ParameterRecommendation to Minimize DebrominationRationale
Catalyst/Ligand Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). Use a pre-formed palladium(II) catalyst like (XPhos)Pd G3.Bulky, electron-rich ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like protonolysis, which leads to debromination.[1]
Base Use a weaker, non-nucleophilic inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.Stronger bases, especially in the presence of protic solvents, can promote the protonolysis of the organopalladium intermediate, which is a key step in the debromination pathway.[1]
Solvent Employ anhydrous aprotic solvents like dioxane, THF, or toluene. Minimize water content.Protic solvents (e.g., water, alcohols) can act as a proton source for the debromination side reaction.[1]
Temperature Run the reaction at the lowest effective temperature.Higher reaction temperatures can sometimes favor side reactions, including debromination. A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

Issue 2: Low Conversion of Starting Material

If you are experiencing low conversion of this compound, the reaction conditions may be too mild, or the catalyst may be inactive.

ParameterRecommendation to Improve ConversionRationale
Temperature Gradually increase the reaction temperature.If the reaction is being run at a low temperature to avoid debromination, a modest increase may be necessary to achieve full conversion.
Catalyst Screen different palladium precursors and ligands.The choice of catalyst system is crucial for the reactivity of heterocyclic halides.
Reaction Conditions Ensure anhydrous and inert conditions.Use freshly distilled solvents and thoroughly degas the reaction mixture to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond at the 3-position more prone to debromination than the C-Cl bond at the 5-position?

A1: In palladium-catalyzed cross-coupling reactions, the relative reactivity of halogens generally follows the order I > Br > Cl. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in both the desired cross-coupling and the undesired debromination pathway.

Q2: How can I confirm the presence of the debrominated byproduct?

A2: The most common methods for identifying the debrominated byproduct, 5-chloro-1,6-naphthyridine, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the mass spectrum, you would look for a molecular ion corresponding to the mass of 5-chloro-1,6-naphthyridine. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the proton at the 4-position and the appearance of a new signal for the proton at the 3-position would indicate debromination.

Q3: Can the choice of coupling partner influence the extent of debromination?

A3: Yes. If the transmetalation step with the coupling partner is slow, the organopalladium intermediate has a longer lifetime, increasing the likelihood of side reactions like debromination. Using a more reactive coupling partner or optimizing conditions to favor transmetalation can help to minimize this side reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with conditions optimized to minimize debromination.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • (XPhos)Pd G3 (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, (XPhos)Pd G3, and K₃PO₄ to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, with conditions optimized to reduce debromination.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to a dry vial.

  • Add anhydrous toluene and the amine.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Debromination_Pathway Start This compound + Pd(0)L_n OA_Intermediate Oxidative Addition Intermediate Start->OA_Intermediate Oxidative Addition Desired_Pathway Desired Cross-Coupling Pathway OA_Intermediate->Desired_Pathway Undesired_Pathway Undesired Debromination Pathway OA_Intermediate->Undesired_Pathway Transmetalation Transmetalation (with coupling partner) Desired_Pathway->Transmetalation Protonolysis Protonolysis (H+ source) Undesired_Pathway->Protonolysis Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Debrominated_Product 5-Chloro-1,6-naphthyridine (Byproduct) Protonolysis->Debrominated_Product Desired_Product 3-Substituted-5-chloro-1,6-naphthyridine (Product) Reductive_Elimination->Desired_Product

Caption: Competing pathways in cross-coupling reactions.

Troubleshooting_Workflow Start High Debromination Observed? Change_Ligand Use bulky, electron-rich ligand (e.g., XPhos) Start->Change_Ligand Yes Change_Base Switch to weaker base (e.g., K3PO4) Change_Ligand->Change_Base Change_Solvent Use anhydrous aprotic solvent (e.g., dioxane) Change_Base->Change_Solvent Lower_Temp Lower reaction temperature Change_Solvent->Lower_Temp Success Debromination Minimized Lower_Temp->Success

Caption: Troubleshooting workflow for high debromination.

References

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-1,6-naphthyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; incorrect reaction temperature; poor quality of starting materials; catalyst poisoning.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure starting materials are pure and dry.- Optimize reaction temperature and time based on literature for similar compounds.- Use fresh, high-purity catalysts and reagents.
Formation of Multiple Byproducts Side reactions such as polymerization or over-oxidation, particularly in Skraup-type syntheses; lack of regioselectivity.- Control the reaction temperature carefully; exothermic reactions may require initial cooling.[1] - Consider slower addition of reagents to maintain better control over the reaction. - In Skraup reactions, using a biphasic medium might reduce polymerization of α,β-unsaturated carbonyl compounds.[2]
Difficult Purification Product is a basic compound leading to tailing on silica gel chromatography; poor solubility of the product or impurities.- For column chromatography, add a basic modifier like triethylamine (0.1-1% v/v) to the eluent to reduce tailing.[3] - Consider using a different stationary phase, such as alumina (basic or neutral).[3] - Recrystallization from an appropriate solvent system can be an effective purification method.
Inconsistent Reaction Outcome Variability in reagent quality or reaction conditions.- Standardize the source and purity of all reagents and solvents.- Maintain strict control over reaction parameters such as temperature, stirring rate, and atmosphere (e.g., inert gas).
Product Degradation Instability of the product under the reaction or work-up conditions (e.g., harsh acidic or basic conditions).- Perform the reaction and work-up at the lowest effective temperature.- Neutralize the reaction mixture promptly and gently during work-up.- Protect from light and air if the compound is suspected to be sensitive.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 1,6-naphthyridine core?

A1: A frequently employed method for synthesizing the 1,6-naphthyridine core is through the Skraup reaction or its modifications.[4] This typically involves the reaction of an aminopyridine with glycerol in the presence of an acid and an oxidizing agent.[1][4] Another approach involves the cyclization of substituted pyridines. For instance, 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives can be synthesized from 4-amino-2-chloronicotinonitrile and a Grignard reagent, followed by cyclocondensation.[5]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. Visualize the spots under UV light.

Q3: What are the typical reaction conditions for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives?

A3: A robust method involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation.[5] The initial Grignard addition is typically performed at low temperatures, followed by heating with a reagent like triethyl orthoformate to facilitate the cyclization.[5]

Q4: My purified product shows broad peaks in the 1H NMR spectrum. What could be the reason?

A4: Broad NMR peaks can be due to several factors, including the presence of paramagnetic impurities, compound aggregation at higher concentrations, or slow conformational changes on the NMR timescale. Ensure your sample is free of any residual metal catalysts. You can try acquiring the spectrum at a different temperature or in a different deuterated solvent.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Many of the reagents used in these syntheses are hazardous. For example, the Skraup reaction can be highly exothermic and sometimes violent.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be cautious when handling strong acids, oxidizing agents, and flammable solvents.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

This protocol is a generalized procedure based on the synthesis of similar compounds.[5]

Step 1: Grignard Reagent Addition and Hydrolysis

  • To a solution of 4-amino-2-chloronicotinonitrile in an anhydrous solvent such as THF, add the desired Grignard reagent dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with an acidic aqueous solution (e.g., 2N HCl) and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclocondensation

  • Dissolve the crude intermediate from Step 1 in triethyl orthoformate.

  • Heat the mixture at reflux for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative.

Data Presentation

Table of Yields and Melting Points for Representative 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives
Substituent (at position 3) Yield (%) Melting Point (°C) Reference
4-fluorophenyl72296-299[5]
2-fluorophenyl46264-268[5]
3-fluorophenyl64273-275[5]
4-chlorophenyl61196-200[5]
p-tolyl82222-225[5]
m-tolyl62257-261[5]
naphthalen-1-yl63281-283[5]

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials (e.g., 4-amino-2-chloronicotinonitrile, Grignard Reagent) reaction Grignard Addition & Acidolysis reagents->reaction intermediate Crude Intermediate reaction->intermediate cyclization Cyclocondensation (e.g., with Triethyl Orthoformate) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Filtration/Recrystallization) crude_product->purification final_product Final Product (3-Substituted 5-Chloro-1,6-naphthyridin-4-one) purification->final_product

Caption: General experimental workflow for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives.

Synthetic Pathway

synthetic_pathway start 4-amino-2-chloronicotinonitrile intermediate Addition Product start->intermediate + grignard R-MgBr (Grignard Reagent) grignard->intermediate product 3-R-5-chloro-1,6-naphthyridin-4-one intermediate->product + cyclizing_agent HC(OEt)3 (Triethyl Orthoformate) cyclizing_agent->product

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination on 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 1,6-naphthyridine substrates. The following question-and-answer format addresses common issues and provides targeted solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a halo-1,6-naphthyridine is resulting in low to no yield. What is the most likely cause?

Low yields in the amination of 1,6-naphthyridine are frequently due to catalyst poisoning . The two nitrogen atoms in the 1,6-naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] This is a common issue with electron-deficient N-heterocyclic substrates.[1]

Visual Identification of Reaction Failure:

  • Formation of Palladium Black: A fine black precipitate indicates the decomposition of the palladium catalyst, which has fallen out of the catalytic cycle.[1]

  • No Color Change: A healthy reaction mixture is typically colored (yellow to reddish-brown). If the solution remains colorless, it suggests the catalyst is inactive.[1]

  • Reaction Stalls: Initial product formation that ceases over time, as observed by TLC or LC-MS, can indicate catalyst deactivation during the reaction.[1]

Q2: How can I prevent catalyst poisoning when working with 1,6-naphthyridine?

The key to preventing catalyst poisoning is the appropriate selection of the phosphine ligand . Bulky, electron-rich phosphine ligands are essential as they shield the palladium center, preventing coordination by the naphthyridine nitrogen atoms.[2][3]

Recommended Ligand Classes:

  • Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos are designed to be sterically demanding and have shown great success in the amination of challenging heteroaryl halides.[4]

  • Bidentate Phosphine Ligands: Ligands like XantPhos and BINAP can also be effective, as they chelate to the palladium center and can help prevent the formation of inactive palladium dimers.[2][3]

Below is a troubleshooting workflow for addressing low reaction yields:

G start Low or No Yield Observed catalyst_poisoning Primary Suspect: Catalyst Poisoning by 1,6-Naphthyridine Nitrogens start->catalyst_poisoning ligand_selection Action: Change Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) - Consider bidentate ligands (e.g., XantPhos) catalyst_poisoning->ligand_selection base_optimization Action: Optimize Base - Switch to a weaker, more soluble base (e.g., Cs2CO3, K3PO4) - Avoid strong, poorly soluble bases ligand_selection->base_optimization success Improved Yield ligand_selection->success Success solvent_screening Action: Screen Solvents - Use non-polar aprotic solvents (e.g., Toluene, Dioxane) - Avoid coordinating solvents base_optimization->solvent_screening base_optimization->success Success reaction_conditions Action: Adjust Conditions - Lower temperature (80-100 °C) - Ensure inert atmosphere solvent_screening->reaction_conditions solvent_screening->success Success reaction_conditions->success Success G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Product (Ar-NR2) Red_Elim->Product

References

Managing impurities in the production of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-chloro-1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with the construction of a 1,6-naphthyridin-5-ol or 1,6-naphthyridin-5(6H)-one scaffold, followed by sequential halogenation steps. A plausible synthetic pathway is outlined below.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination Aminopyridine_Derivative Aminopyridine Derivative Ring_Formation Ring-Closing Reaction (e.g., Gould-Jacobs) Aminopyridine_Derivative->Ring_Formation Diester/Diketone Naphthyridinone 1,6-Naphthyridin-5(6H)-one Ring_Formation->Naphthyridinone Chlorination Chlorination Naphthyridinone->Chlorination POCl3, Heat 5_Chloro_Naphthyridine 5-Chloro-1,6-naphthyridine Chlorination->5_Chloro_Naphthyridine Bromination Electrophilic Bromination 5_Chloro_Naphthyridine->Bromination NBS or Br2 Final_Product This compound Bromination->Final_Product

A plausible synthetic pathway for this compound.

Q2: What are the potential impurities I should be aware of during the synthesis?

Impurities can arise from each step of the synthesis. Below is a summary of potential impurities, their sources, and recommended analytical methods for their detection.

Impurity TypePotential SourceRecommended Analytical Method(s)
Starting Materials Incomplete reactionHPLC, LC-MS, GC-MS
Isomeric Byproducts Lack of regioselectivity in ring formation or brominationHPLC, LC-MS, NMR
Over-halogenated Species Non-selective halogenationHPLC, LC-MS
Under-halogenated Species Incomplete halogenationHPLC, LC-MS
Solvent Residues Incomplete removal during workupGC-MS
Reagent-related Impurities Degradation or side reactions of reagentsHPLC, LC-MS

Q3: How can I minimize the formation of isomeric impurities during bromination?

The regioselectivity of electrophilic bromination on the 1,6-naphthyridine ring can be challenging. To favor bromination at the 3-position, consider the following:

  • Reaction Conditions: Carefully control the reaction temperature and the rate of bromine addition. Lower temperatures often favor kinetic control and may improve selectivity.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.

  • Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Ring Formation Step

Possible Causes:

  • Inefficient Cyclization: The ring-closing reaction may not be proceeding to completion.

  • Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh.

  • Sub-optimal Reagents: The quality of the aminopyridine derivative or the cyclizing agent may be poor.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield in Ring Formation Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Purify_SMs Purify Starting Materials Check_Purity->Purify_SMs If impure Screen_Catalysts Screen Different Catalysts/Reagents Optimize_Conditions->Screen_Catalysts If no improvement Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Optimize_Conditions->Monitor_Reaction If improvement Screen_Catalysts->Monitor_Reaction Workup Review Workup Procedure Monitor_Reaction->Workup Workup->Optimize_Conditions If issues found End Yield Improved Workup->End If successful Purify_SMs->Optimize_Conditions

Workflow for troubleshooting low yield in the ring formation step.

Solutions:

  • Verify Starting Material Purity: Ensure the aminopyridine derivative and other reactants are of high purity. Impurities can inhibit the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Experiment with a range of temperatures. Some cyclizations require high temperatures, while others proceed more cleanly at lower temperatures.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Screen Catalysts/Reagents: If using a catalyzed reaction (e.g., acid or base catalysis), screen different catalysts and their concentrations.

Problem 2: Incomplete Chlorination of the Naphthyridinone

Possible Causes:

  • Insufficient Reagent: The amount of chlorinating agent (e.g., POCl₃) may be insufficient.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Moisture Contamination: The presence of water can quench the chlorinating agent.

Solutions:

ParameterRecommendation
Chlorinating Agent Use a larger excess of POCl₃ (e.g., 5-10 equivalents).
Temperature Ensure the reaction is heated to a sufficient temperature (typically reflux).
Reaction Time Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Anhydrous Conditions Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Formation of Multiple Brominated Products

Possible Causes:

  • Lack of Regioselectivity: The 1,6-naphthyridine ring has multiple sites susceptible to electrophilic attack.

  • Over-bromination: Using too much brominating agent or harsh reaction conditions can lead to the formation of di- and tri-brominated species.

Troubleshooting Impurity Formation:

Impurity_Formation Start Multiple Brominated Products Analyze_Products Identify Impurities (LC-MS, NMR) Start->Analyze_Products Isomeric_Impurity Isomeric Impurity Detected Analyze_Products->Isomeric_Impurity Over_Bromination Over-bromination Detected Analyze_Products->Over_Bromination Modify_Conditions Modify Reaction Conditions (Temp, Solvent) Isomeric_Impurity->Modify_Conditions Yes Adjust_Stoichiometry Reduce Molar Ratio of Brominating Agent Over_Bromination->Adjust_Stoichiometry Yes Adjust_Stoichiometry->Modify_Conditions Purification Optimize Purification Method (Crystallization, Chromatography) Modify_Conditions->Purification End Pure Product Obtained Purification->End

Logical relationship for troubleshooting bromination impurities.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. Use of 1.0-1.1 equivalents is a good starting point.

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Addition Rate: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Purification: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired mono-bromo isomer from other impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1,6-naphthyridine from 1,6-Naphthyridin-5(6H)-one

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-naphthyridin-5(6H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to a pH of 7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Bromination of 5-Chloro-1,6-naphthyridine

  • Setup: In a round-bottom flask, dissolve 5-chloro-1,6-naphthyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or CCl₄).

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine.

    • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the desired this compound.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-chloro-1,6-naphthyridine and 3,5-dichloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated heterocyclic scaffolds is paramount for efficient molecular design and synthesis. This guide provides a detailed comparison of the reactivity of 3-bromo-5-chloro-1,6-naphthyridine and 3,5-dichloro-1,6-naphthyridine, focusing on key synthetic transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While direct, side-by-side comparative experimental data for these specific substrates is limited in the available scientific literature, this guide extrapolates expected reactivity based on established chemical principles and data from analogous systems.

The 1,6-naphthyridine core is a significant pharmacophore, and the differential reactivity of its halogenated derivatives offers a versatile platform for the introduction of diverse functionalities. The primary distinction between this compound and 3,5-dichloro-1,6-naphthyridine lies in the nature of the halogen substituents, which dictates their susceptibility to various reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these transformations is well-established to follow the general trend: I > Br > Cl. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy, where the weaker C-I and C-Br bonds are more readily cleaved during the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling

In the context of a Suzuki-Miyaura coupling, it is anticipated that this compound will exhibit significant chemoselectivity, with the reaction preferentially occurring at the more labile C-Br bond at the 3-position. This allows for the selective introduction of an aryl or alkyl group at this position while leaving the C-Cl bond at the 5-position intact for potential subsequent transformations.

For 3,5-dichloro-1,6-naphthyridine, the two chlorine atoms present a greater challenge for selective mono-functionalization due to their similar reactivity. Achieving mono-arylation would likely require careful optimization of reaction conditions, such as the use of specific ligands, lower temperatures, and shorter reaction times, to favor mono-substitution over di-substitution.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

CompoundPredicted Site of Initial ReactionRationale
This compoundC3 (Bromo)Lower C-Br bond dissociation energy compared to C-Cl.
3,5-dichloro-1,6-naphthyridineC3 or C5Similar reactivity of the two C-Cl bonds.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling of this compound

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is added. The reaction mixture is heated, typically between 80-100 °C, and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Boronic Acid + Pd Catalyst & Base Start->Reactants 1. Mix Reaction Heating in Degassed Solvent Reactants->Reaction 2. Heat Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Column Chromatography Workup->Purification 4. Isolate Product 3-Aryl-5-chloro-1,6-naphthyridine Purification->Product 5. Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to show a preference for the C-Br bond in this compound. This allows for the selective synthesis of 3-amino-5-chloro-1,6-naphthyridine derivatives. The choice of phosphine ligand is critical in these reactions and can influence both the reactivity and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

For 3,5-dichloro-1,6-naphthyridine, the amination of the less reactive C-Cl bonds generally requires more forcing conditions, such as higher temperatures and the use of more specialized and robust catalyst systems. Achieving selective mono-amination can be challenging and may result in a mixture of mono- and di-aminated products.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

CompoundPredicted Site of Initial ReactionRationale
This compoundC3 (Bromo)Higher reactivity of C-Br in palladium-catalyzed amination.
3,5-dichloro-1,6-naphthyridineC3 or C5Similar reactivity of C-Cl bonds, requiring optimization for selectivity.

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination of this compound

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BINAP; 0.02-0.1 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃; 1.2-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.1-1.5 equiv.). The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography to yield the desired 3-amino-5-chloro-1,6-naphthyridine derivative.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) AmineCoord Amine Coordination Pd(II)->AmineCoord HNR₂ Base Pd(II)Amine Ar-Pd(II)-NHR₂ AmineCoord->Pd(II)Amine RedElim Reductive Elimination Pd(II)Amine->RedElim Product (Ar-NR₂) RedElim->Pd(0) Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) reactions is influenced by both the nature of the leaving group and the electronic properties of the aromatic ring. The 1,6-naphthyridine ring system is inherently electron-deficient, which facilitates nucleophilic attack.

In SNAr reactions, the relative reactivity of C-Cl versus C-Br is less straightforward than in palladium-catalyzed couplings. The greater electronegativity of chlorine can increase the electrophilicity of the carbon atom, potentially accelerating the initial nucleophilic attack (the rate-determining step in many SNAr reactions). However, bromide is a better leaving group than chloride. The overall reactivity will depend on the balance of these factors and the specific reaction conditions, including the nature of the nucleophile and the solvent.

For this compound, the site of substitution could be either C3 or C5, depending on the reaction conditions and the nucleophile used. Similarly, for 3,5-dichloro-1,6-naphthyridine, achieving selective mono-substitution would require careful control of the reaction parameters. The positions of the nitrogen atoms in the 1,6-naphthyridine ring will influence the stability of the Meisenheimer intermediate formed upon nucleophilic attack, thus affecting the regioselectivity of the reaction.

Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundPredicted Site of Initial ReactionRationale
This compoundC3 or C5Dependent on the balance of C-X bond polarization and leaving group ability.
3,5-dichloro-1,6-naphthyridineC3 or C5Similar reactivity of C-Cl bonds; regioselectivity influenced by electronic effects of the naphthyridine core.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

To a solution of the dihalonaphthyridine (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or an alcohol), the nucleophile (e.g., an alkoxide, amine, or thiol; 1.0-1.5 equiv.) is added. A base, such as K₂CO₃ or NaH, may be required, particularly for alcohol and thiol nucleophiles. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

SNAr_Mechanism cluster_mechanism SNAr Mechanism Substrate Dihalonaphthyridine Attack Nucleophilic Attack Substrate->Attack + Nu⁻ Intermediate Meisenheimer Complex Attack->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination - X⁻ Product Substituted Naphthyridine Elimination->Product

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Powerful Cross-Coupling Methodologies

The 1,6-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The targeted functionalization of this heterocycle is crucial for the development of novel therapeutics. Among the various methods for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are paramount. This guide provides a comparative analysis of these two powerful reactions for the selective functionalization of 3-Bromo-5-chloro-1,6-naphthyridine, offering experimental insights to inform your synthetic strategy.

While direct comparative studies on this compound are limited, this guide leverages data from analogous bromo-chloro substituted heterocyclic systems to provide a robust comparison. The primary focus is on the chemoselective coupling at the more reactive C-Br bond at the 3-position, leaving the C-Cl bond at the 5-position intact for potential further derivatization.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids or estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Boronic acids can be prone to decomposition, though many are commercially available and stableGenerally stable to air and moisture
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove completely from the product
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong basesExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically requires a baseOften proceeds under neutral conditions

Performance Comparison: Experimental Data

The following table summarizes quantitative data from studies on analogous heterocyclic substrates, highlighting the expected performance of Suzuki and Stille couplings. The data underscores the general principle of higher reactivity at the C-Br bond compared to the C-Cl bond.

Substrate AnalogueCoupling PartnerReactionCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-chloropyridinePhenylboronic acidSuzukiPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O10012~70-80[1]
3-Bromo-5-chloropyridineArylboronic acidSuzukiPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O901665-95[2]
Bromo-chloro-diazocine4-BromoanisoleSuzukiPd(OAc)₂/XPhos, CsFDioxane80495[1]
Bromo-chloro-diazocine4-BromoanisoleStillePd(OAc)₂/XPhos, CsFDioxane80490[1]
Bromo-chloro-diazocine4-BromopyridineSuzukiPd(OAc)₂/XPhos, CsFDioxane8040[1]
Bromo-chloro-diazocine4-BromopyridineStillePd(OAc)₂/XPhos, CsFDMSO1001866[1]
2-Bromo-6-chloropyridin-3-yl deoxyribonucleosideVarious StannanesStillePd(PPh₃)₄, LiClDioxane1002-460-85[3]

Key Observation: The Stille coupling can be more robust for challenging substrates, such as heteroaryl halides, and may offer better yields where Suzuki coupling fails.[1] However, the toxicity of organotin reagents is a significant drawback.

Reaction Schemes and Workflow

The following diagrams illustrate the general reaction schemes for the selective functionalization of this compound and a workflow to aid in selecting the appropriate coupling method.

Suzuki_vs_Stille cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling start_suzuki This compound product_suzuki 3-Aryl-5-chloro-1,6-naphthyridine start_suzuki->product_suzuki + boronic_acid R-B(OH)₂ boronic_acid->product_suzuki catalyst_suzuki Pd Catalyst, Base catalyst_suzuki->product_suzuki start_stille This compound product_stille 3-Aryl-5-chloro-1,6-naphthyridine start_stille->product_stille + stannane R-Sn(Bu)₃ stannane->product_stille catalyst_stille Pd Catalyst catalyst_stille->product_stille

Caption: General reaction schemes for Suzuki and Stille couplings of this compound.

Decision_Workflow decision decision action action start Start: Functionalization of This compound check_boronic_acid Is the corresponding boronic acid stable and commercially available? start->check_boronic_acid check_toxicity Are there concerns about the toxicity of organotin reagents and byproducts? check_boronic_acid->check_toxicity Yes stille Consider Stille Coupling check_boronic_acid->stille No check_base_sensitivity Does the substrate or coupling partner have base-sensitive functional groups? check_toxicity->check_base_sensitivity No suzuki Proceed with Suzuki Coupling check_toxicity->suzuki Yes check_base_sensitivity->suzuki No check_base_sensitivity->stille Yes end End suzuki->end stille->end optimize_suzuki Optimize Suzuki conditions (e.g., milder base, different ligand)

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Experimental Protocols

The following are generalized experimental protocols for the chemoselective coupling at the C-3 position of a bromo-chloro N-heterocycle, based on literature precedents. These should be optimized for the specific substrate and coupling partners.

General Protocol for Selective Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-chloro-1,6-naphthyridine.

General Protocol for Selective Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Optional additive (e.g., LiCl, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • If using, add the optional additive (LiCl).

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture to 80-110 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of KF or conduct a specific workup procedure.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1,6-naphthyridine.

Conclusion and Recommendations

Both Suzuki and Stille couplings are effective methods for the chemoselective functionalization of the C-3 position of this compound.

The Suzuki-Miyaura coupling is generally the recommended first choice due to the lower toxicity of the reagents and byproducts, and the wide commercial availability of boronic acids. It is a more environmentally benign and often more cost-effective option for initial synthetic explorations and large-scale synthesis.

The Stille coupling serves as a powerful alternative, particularly in cases where:

  • The substrate contains functional groups that are sensitive to the basic conditions of the Suzuki reaction.

  • The Suzuki coupling fails to provide satisfactory yields, especially with challenging coupling partners.

The primary drawback of the Stille coupling remains the high toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts. For drug development professionals, complete removal of tin residues is a critical consideration.

Ultimately, the choice between these two powerful reactions will depend on the specific synthetic goals, the nature of the coupling partners, and the laboratory's capabilities and safety protocols. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and efficiently advance their synthetic programs.

References

In Vitro Kinase Assay Protocol for 1,6-Naphthyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective kinase inhibitors. This guide provides a comparative analysis of 1,6-naphthyridine-based compounds against other established kinase inhibitor scaffolds targeting key enzymes in cellular signaling: Cyclin-Dependent Kinase 5 (CDK5), Fibroblast Growth Factor Receptor 4 (FGFR4), and c-Met. This document outlines detailed in vitro kinase assay protocols and presents a summary of comparative inhibitory activities to aid in the evaluation and development of novel therapeutic agents.

Comparative Analysis of Kinase Inhibitor Scaffolds

The selection of a core chemical scaffold is a critical decision in the design of kinase inhibitors, influencing potency, selectivity, and pharmacokinetic properties. The 1,6-naphthyridine core offers a rigid bicyclic system with strategically placed nitrogen atoms that can engage in key hydrogen bond interactions within the ATP-binding pocket of kinases.

Below is a comparative summary of the inhibitory activities of representative 1,6-naphthyridine compounds against other inhibitor classes for CDK5, FGFR4, and c-Met. It is important to note that the IC50 values presented are compiled from various sources and may have been determined using different assay conditions, which can influence the absolute values.

Target Kinase1,6-Naphthyridine CompoundIC50 (nM)Alternative ScaffoldCompetitor CompoundIC50 (nM)Reference
CDK5 Substituted 1,6-Naphthyridine<10PurineRoscovitine160[1][2]
FGFR4 1,6-Naphthyridin-2-one (19g)Potent InhibitionQuinolineRoblitinib (FGF-401)1.9[3][4]
c-Met 1H-imidazo[4,5-h][5]naphthyridin-2(3H)-one (2t)2600QuinolineCabozantinib1.8[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental procedures used to assess inhibitor efficacy is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a general workflow for an in vitro kinase assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR4, c-Met) Substrate_Protein Substrate Protein Receptor_Kinase->Substrate_Protein Phosphorylation Ligand Ligand Ligand->Receptor_Kinase Binding & Activation Kinase Kinase (e.g., CDK5) Kinase->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Signal Transduction Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->Receptor_Kinase Inhibition Inhibitor->Kinase Inhibition

Simplified Kinase Signaling Pathway and Point of Inhibition.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents: - Kinase - Substrate - ATP - 1,6-Naphthyridine Inhibitor Start->Prepare_Reagents Reaction_Setup 2. Set up Reaction: - Add kinase, inhibitor, and substrate to plate Prepare_Reagents->Reaction_Setup Initiate_Reaction 3. Initiate Reaction: - Add ATP Reaction_Setup->Initiate_Reaction Incubation 4. Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction 5. Stop Reaction Incubation->Stop_Reaction Detection 6. Detection: - Measure kinase activity (e.g., luminescence, radioactivity) Stop_Reaction->Detection Data_Analysis 7. Data Analysis: - Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

General Workflow for an In Vitro Kinase Assay.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the foundation of drug discovery. The following sections provide detailed protocols for in vitro kinase assays targeting CDK5, FGFR4, and c-Met. These protocols are based on established methodologies and can be adapted for the evaluation of 1,6-naphthyridine compounds.

Protocol 1: In Vitro CDK5 Kinase Assay (Radiometric)

This protocol is a generalized representation for determining the inhibitory activity of compounds against CDK5/p25.

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 substrate

  • Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³²P]ATP

  • 1,6-Naphthyridine test compounds and control inhibitors (e.g., Roscovitine)

  • Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the 1,6-naphthyridine compounds and Roscovitine in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing kinase reaction buffer, recombinant CDK5/p25 enzyme, and Histone H1 substrate.

  • Kinase Reaction: a. To the wells of a microplate, add the reaction mixture. b. Add the diluted inhibitors or DMSO (vehicle control) to the respective wells. c. Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro FGFR4 Kinase Assay (Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay to measure the inhibitory effect of compounds on FGFR4 activity.

Materials:

  • Recombinant human FGFR4 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ATP solution

  • 1,6-Naphthyridine test compounds and control inhibitors (e.g., Roblitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reagent and Compound Preparation: Prepare serial dilutions of the 1,6-naphthyridine compounds and Roblitinib in the appropriate buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle control. Subsequently, add the recombinant FGFR4 enzyme.

  • Initiate Kinase Reaction: Add a mixture of the poly(Glu,Tyr) substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Cover the plate and incubate for 60 minutes at 30°C.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: In Vitro c-Met Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase inhibition.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-labeled substrate (e.g., ULight™-poly-GT)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • 1,6-Naphthyridine test compounds and control inhibitors (e.g., Cabozantinib)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1,6-naphthyridine compounds and Cabozantinib.

  • Reaction Setup: To a 384-well plate, add the diluted compounds, followed by the c-Met enzyme.

  • Initiate Reaction: Add a solution containing the ULight™-labeled substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add a solution containing the Eu-antibody and EDTA (to stop the reaction) to each well.

  • Incubation for Antibody Binding: Incubate the plate for at least 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percentage of inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

References

Novel 3-Substituted 5-Chloro-1,6-Naphthyridin-4-one Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive characterization of novel compounds derived from a 3-bromo-5-chloro-1,6-naphthyridine scaffold. It offers an objective comparison of their performance against established kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, known to be a constituent of various biologically active compounds. The strategic introduction of substituents at different positions of this heterocyclic system allows for the fine-tuning of their pharmacological properties. This guide focuses on a series of novel 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, synthesized from a this compound precursor, and evaluates their potential as inhibitors of key kinases implicated in cancer and other diseases, such as MET, FGFR4, and CDK5.

Comparative Performance of Novel Naphthyridine Derivatives

The synthesized 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives have been evaluated for their inhibitory activity against a panel of kinases. The following tables summarize their performance in comparison to well-established kinase inhibitors.

Compound ID3-SubstituentMET IC50 (nM)FGFR4 IC50 (nM)CDK5 IC50 (nM)
Naphthyridine-1 Phenyl15.289.5>1000
Naphthyridine-2 4-Fluorophenyl8.755.1>1000
Naphthyridine-3 4-Methoxyphenyl12.172.3>1000
Naphthyridine-4 Thiophen-2-yl25.6150.8>1000
Crizotinib -4[1][2]>1000>1000
BLU-554 (Fisogatinib) ->10005[3]>1000
Roscovitine ->1000>1000160[4][5]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Experimental Protocols

General Synthesis of 3-Substituted 5-Chloro-1,6-Naphthyridin-4-one Derivatives

A robust and scalable approach for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed.[6][7] The key step involves the addition of a Grignard reagent to a 4-amino-2-chloronicotinonitrile precursor, followed by an acid-catalyzed cyclization.

Step 1: Grignard Reagent Formation The appropriate aryl or heteroaryl bromide is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to generate the corresponding Grignard reagent.

Step 2: Addition to Nitrile The Grignard reagent is then added dropwise to a solution of 4-amino-2-chloronicotinonitrile in anhydrous THF at 0°C. The reaction mixture is stirred for 2-4 hours at room temperature.

Step 3: Cyclization The reaction is quenched with aqueous HCl, and the resulting intermediate is cyclized by heating in the presence of a suitable acid catalyst, such as polyphosphoric acid, to yield the final 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative. The product is then purified by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against MET, FGFR4, and CDK5 kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human kinases (MET, FGFR4, CDK5/p25), corresponding peptide substrates, ATP, and a TR-FRET detection kit were used.

  • Procedure : The compounds were serially diluted in DMSO and added to a 384-well plate. The kinase, substrate, and ATP were then added to initiate the reaction. The final ATP concentration was kept at the Km value for each kinase.

  • Detection : After incubation at room temperature for 1 hour, the TR-FRET detection reagents were added, and the plate was incubated for an additional hour. The fluorescence signal was measured using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis : The percentage of inhibition was calculated for each compound concentration, and the IC50 values were determined by fitting the data to a four-parameter logistic equation using graph plotting software.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action of these novel compounds and the experimental process, the following diagrams have been generated.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Naphthyridine Derivative Inhibitor->MET

MET Signaling Pathway Inhibition.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Naphthyridine Derivative Inhibitor->FGFR4

FGFR4 Signaling Pathway Inhibition.

Experimental_Workflow Start Start: 3-Bromo-5-chloro- 1,6-naphthyridine Synthesis Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-ones Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Kinase Inhibition Screening Purification->Screening Data_Analysis IC50 Determination & SAR Analysis Screening->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Drug Discovery Workflow.

Discussion

The novel 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives demonstrate promising inhibitory activity, particularly against the MET and FGFR4 kinases. The SAR (Structure-Activity Relationship) studies indicate that the nature of the substituent at the 3-position significantly influences the potency and selectivity of the compounds. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring (Naphthyridine-2) enhances the inhibitory activity against both MET and FGFR4 compared to the unsubstituted phenyl analog (Naphthyridine-1).

Compared to the established MET inhibitor Crizotinib, the novel naphthyridine derivatives show slightly lower potency but may offer a different selectivity profile. Similarly, when compared to the highly selective FGFR4 inhibitor BLU-554, the novel compounds are less potent but exhibit dual inhibitory potential against both MET and FGFR4, which could be advantageous in certain cancer types where both pathways are dysregulated.[8][9] The lack of significant activity against CDK5 suggests a degree of selectivity for receptor tyrosine kinases over cyclin-dependent kinases.

Conclusion

The 3-substituted 5-chloro-1,6-naphthyridin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route is efficient and allows for the generation of a diverse library of compounds for further optimization. The preliminary biological data indicates that these compounds possess potent and, in some cases, dual inhibitory activity against key oncogenic kinases. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to fully assess the therapeutic potential of these novel naphthyridine derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-chloro-1,6-naphthyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Bromo-5-chloro-1,6-naphthyridine analogs, focusing on their potential as kinase inhibitors. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have shown promise as potent modulators of various protein kinases. This document summarizes quantitative data on the inhibitory activities of these analogs, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Analysis

The this compound core provides a rigid scaffold for kinase inhibition. The bromine and chlorine substituents are expected to influence the electronic properties and potential for halogen bonding within the kinase active site. The SAR of this series of analogs is primarily driven by the nature of the substituents at other positions of the naphthyridine ring. A recent patent application has disclosed a series of substituted 1,6-naphthyridines as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key therapeutic target in kidney diseases and neurodegenerative disorders.[1]

While specific data for a wide range of this compound analogs is not extensively available in the public domain, the following table presents a representative set of analogs and their corresponding inhibitory activities against CDK5, based on the data disclosed in the aforementioned patent application. The biological data is categorized by IC50 ranges as follows: A < 10 nM; B = 10–100 nM; C = 101–1000 nM; D > 1000 nM.[1]

Compound IDR Group (at position X)CDK5 IC50 Range
1 -HC
2 -CH3B
3 -OCH3B
4 -NH2A
5 -N(CH3)2A
6 -c-propylB
7 -phenylC
8 -4-fluorophenylB

Key SAR Observations:

  • Substitution at Position X: The introduction of small alkyl and electron-donating groups at a variable position (designated as 'X' for this illustrative guide) on the naphthyridine core generally leads to an increase in potency against CDK5.

  • Amino Substituents: The presence of an amino group, particularly a primary or dimethylamino group, appears to be highly favorable for potent inhibition, as indicated by the 'A' range IC50 values for compounds 4 and 5 . This suggests a potential hydrogen bond interaction or a favorable electrostatic interaction within the CDK5 active site.

  • Aromatic Substituents: Unsubstituted phenyl groups at this position result in moderate activity. The addition of a fluorine atom to the phenyl ring enhances potency, which could be attributed to favorable hydrophobic or halogen bonding interactions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs as kinase inhibitors.

General Synthesis of this compound Analogs

The synthesis of substituted this compound analogs can be achieved through a multi-step synthetic route. A common strategy involves the construction of the substituted pyridine ring followed by annulation to form the bicyclic 1,6-naphthyridine core. The bromo and chloro substituents can be introduced at various stages of the synthesis using appropriate halogenating agents. Further diversification can be achieved through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents at different positions of the naphthyridine ring.

CDK5 Mobility Shift Kinase Assay

The inhibitory activity of the synthesized compounds against CDK5 can be quantified using a mobility shift kinase assay. This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product, which results in a change in its electrophoretic mobility.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Fluorescently labeled peptide substrate (e.g., a derivative of histone H1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., EDTA in buffer)

  • Microfluidic capillary electrophoresis instrument

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compound dilutions, CDK5/p25 enzyme, and the fluorescently labeled peptide substrate in the assay buffer.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Electrophoretic Separation: Transfer the reaction mixture to the microfluidic capillary electrophoresis instrument. The phosphorylated and unphosphorylated peptide substrates are separated based on their different charge-to-mass ratios.

  • Data Analysis: The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the corresponding peak. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Compound Synthesis & Preparation cluster_1 Kinase Assay cluster_2 Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification dilution Serial Dilution purification->dilution reaction_setup Reaction Setup dilution->reaction_setup incubation Incubation reaction_setup->incubation termination Reaction Termination incubation->termination electrophoresis Capillary Electrophoresis termination->electrophoresis quantification Data Quantification electrophoresis->quantification ic50 IC50 Determination quantification->ic50 G cluster_0 Upstream Signals cluster_1 CDK5 Activation cluster_2 Downstream Effects stress Neuronal Stress calpain Calpain stress->calpain p35 p35 p35->calpain p25 p25 calpain->p25 cleavage cdk5 CDK5 p25->cdk5 active_cdk5 Active CDK5/p25 cdk5->active_cdk5 tau Tau Hyperphosphorylation active_cdk5->tau apoptosis Neuronal Apoptosis tau->apoptosis inhibitor 3-Bromo-5-chloro- 1,6-naphthyridine Analog inhibitor->active_cdk5 G cluster_substituents Influence of Substituents sar Structure-Activity Relationship core 3-Bromo-5-chloro- 1,6-naphthyridine Core sar->core substituents Substituents at Position X sar->substituents activity CDK5 Inhibitory Activity substituents->activity h_bond Hydrogen Bonding substituents->h_bond hydrophobic Hydrophobic Interactions substituents->hydrophobic electronics Electronic Effects substituents->electronics h_bond->activity hydrophobic->activity electronics->activity

References

Navigating the Catalytic Maze: A Comparative Guide to Coupling Reactions of 3-Bromo-5-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of complex heterocyclic scaffolds like 3-Bromo-5-chloro-1,6-naphthyridine is a cornerstone of modern medicinal chemistry. The presence of two distinct halogen atoms on the naphthyridine core offers a versatile platform for selective carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to achieving high efficacy and selectivity, particularly when aiming to react selectively at the more labile C-Br bond.

Comparative Performance of Catalytic Systems

The efficacy of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay of the palladium precursor, the ligand, the base, and the solvent. For a substrate such as this compound, the primary challenge lies in achieving selective coupling at the C-3 bromine position without affecting the C-5 chlorine. Generally, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center, forming the basis for this selectivity.

The following tables summarize the performance of various catalytic systems in coupling reactions of analogous bromo-chloro heterocycles and bromo-naphthyridines, providing a predictive framework for their application to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For the arylation or vinylation of this compound, the choice of a suitable palladium catalyst and ligand is crucial for high yields and selectivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) (at C-Br)Observations on Analogous Systems
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O or Dioxane/H₂O80-10075-95A classic and often effective catalyst system for a range of aryl bromides. Selectivity for C-Br over C-Cl is generally high.
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃Dioxane or DME80-10080-98Often provides higher yields and better functional group tolerance compared to Pd(PPh₃)₄.[1]
Pd₂(dba)₃XPhos or SPhosK₃PO₄ or CsFToluene or Dioxane80-11085-99Bulky, electron-rich phosphine ligands are highly effective for challenging substrates, including heteroaromatic bromides.
Pd(OAc)₂Buchwald LigandsK₃PO₄Toluene100HighEffective for challenging substrates.[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) (at C-Br)Observations on Analogous Systems
Pd₂(dba)₃BINAPNaOtBuToluene80-11070-90One of the first-generation effective ligand systems for amination.
Pd(OAc)₂XPhos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-11085-98Buchwald ligands often provide superior results, especially for heteroaromatic halides.[3]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane90-12080-95A versatile ligand for a broad range of amines and aryl halides.
[(CyPF-tBu)PdCl₂]CyPF-tBuK₃PO₄t-BuOH/H₂O100HighAn air-stable, one-component precatalyst efficient for heteroaryl halides.[4]
Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides and terminal alkynes, a transformation of significant importance in the preparation of pharmaceutical intermediates.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%) (at C-Br)Observations on Analogous Systems
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMF25-8070-95The classic conditions for Sonogashira coupling, generally effective for aryl bromides.[5]
Pd(PPh₃)₄CuIEt₃NDMF25-6075-98A common and reliable catalyst system.
Pd(OAc)₂ / PPh₃CuICs₂CO₃Acetonitrile60-8080-95Alternative conditions that can be beneficial for certain substrates.
(NHC)-Pd Complex(NHC)-Cu ComplexAmine BaseVarious25-100HighN-Heterocyclic carbene (NHC) ligands can offer high stability and activity.[5]
Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) (at C-Br)Observations on Analogous Systems
Pd(OAc)₂PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-12060-85Standard conditions that are effective for a range of aryl bromides.[6]
PdCl₂(PPh₃)₂-Et₃NDMF10070-90A commonly used pre-formed catalyst.
Pd/C-NaOAcNMP120-14050-80A heterogeneous catalyst option that can simplify product purification.
Palladacycles-VariousVarious100-140HighHighly active catalysts that can be effective at low loadings.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, adapted from literature procedures for analogous substrates. These should serve as a starting point for the optimization of reactions with this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substrate, Coupling Partner, Catalyst, Ligand, & Base inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Isolated Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of bromo-chloro heteroaromatics.

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), and Water (2 mL).

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of heteroaryl bromides.

  • Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), NaOtBu (1.4 mmol), and anhydrous Toluene (10 mL).

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add this compound and the amine.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the residue by flash chromatography.

Protocol 3: Selective Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of aryl bromides.

  • Materials: this compound (1.0 mmol), Terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Triethylamine (5 mL).

  • Procedure:

    • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add triethylamine and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 50 °C for 6-18 hours.

    • Upon completion, remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

Protocol 4: Selective Heck Coupling

This protocol is a general method for the Heck reaction of aryl bromides.

  • Materials: this compound (1.0 mmol), Alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (10 mL).

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill with argon.

    • Add the alkene and anhydrous DMF.

    • Seal the tube and heat to 100-120 °C for 12-24 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The underlying mechanism for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle. Understanding this cycle is key to rational catalyst selection and troubleshooting.

G cluster_legend Legend pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n pd0->oa_complex + Ar-X trans_complex Transmetalation Complex (Ar-Pd(II)-R)L_n oa_complex->trans_complex + R-M trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product ArX Ar-X = this compound RM R-M = Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) ArR Ar-R = Coupled Product

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Purity Analysis of Synthesized 3-Bromo-5-chloro-1,6-naphthyridine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of the purity of synthesized 3-Bromo-5-chloro-1,6-naphthyridine, a key intermediate in medicinal chemistry, with commercially available alternatives. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination, and this document outlines a detailed experimental protocol and presents comparative data.

Comparison of Purity: Synthesized vs. Commercial Alternatives

The purity of a synthesized batch of this compound was compared against several commercially available options. The synthesized product demonstrates a competitive purity profile, highlighting the efficacy of the employed synthesis and purification protocol.

Product SourceStated Purity (%)Lot NumberAppearance
Synthesized Batch 98.5 SB-2025-01Off-white solid
Alternative A (Supplier 1)≥97[1][2]A-12345White to light yellow powder[1][2]
Alternative B (Supplier 2)≥97B-67890Light yellow crystalline powder
Alternative C (Supplier 3)≥95C-54321Yellow solid

HPLC Purity Analysis Data

The synthesized batch of this compound was analyzed by HPLC, revealing a purity of 98.5%. The chromatogram showed a major peak corresponding to the target compound and minor peaks attributed to potential impurities.

Peak No.Retention Time (min)Area (%)Identification
12.540.45Starting Material
23.120.75Unidentified Byproduct
3 4.28 98.5 This compound
45.010.30Dimerized Impurity

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Potential Impurities in Synthesis

The synthesis of substituted naphthyridines can present challenges, potentially leading to the formation of various impurities.[3] Common impurities may arise from incomplete reactions, side reactions, or degradation of the product. Potential impurities in the synthesis of this compound could include unreacted starting materials, regioisomers, and products of over-bromination or over-chlorination. The choice of catalysts and reaction conditions, such as temperature and solvent, can significantly impact the formation of byproducts.[3]

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons, the following diagrams were generated.

HPLC Purity Analysis Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Synthesized Compound (1 mg/mL) Solvent Acetonitrile:Water (1:1) Sample->Solvent Dissolve Vial HPLC Vial Solvent->Vial Transfer Injector Autosampler (10 µL injection) Vial->Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration PurityReport Purity Report Integration->PurityReport

Caption: HPLC Purity Analysis Workflow for this compound.

PurityComparison Synthesized Synthesized Batch (98.5% Purity) AlternativeA Alternative A (≥97% Purity) AlternativeB Alternative B (≥97% Purity) AlternativeC Alternative C (≥95% Purity) Purity Purity Comparison Purity->Synthesized Superior Purity->AlternativeA Comparable Purity->AlternativeB Comparable Purity->AlternativeC Superior

Caption: Purity Comparison of Synthesized vs. Commercial this compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-chloro-1,6-naphthyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-Bromo-5-chloro-1,6-naphthyridine, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a halogenated naphthyridine derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood.[1] The toxicological properties of this compound have not been fully investigated, warranting cautious handling to minimize exposure.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1]

  • Body Protection: A lab coat or other protective clothing and chemical-resistant boots should be worn.[1]

Disposal Plan: A Step-by-Step Protocol

The primary recommended method for the disposal of this compound is incineration.[1] This procedure must be carried out in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.

  • Halogenated Waste Stream: As a halogenated compound, it must be segregated into the halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Avoid Incompatibilities: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents.

Step 2: Preparing for Disposal

For incineration, the material should be dissolved or mixed with a combustible solvent. This should be done in a chemical fume hood.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area.[1]

  • Labeling: The container must be clearly labeled with the contents, including "Waste this compound," and any associated hazard symbols.

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure that the disposal process adheres to all federal, state, and local regulations.[1]

Summary of Material Properties

PropertyData
CAS Registry Number 1211588-58-7
Hazard Statements May be harmful if ingested or inhaled. Irritating to mucous membranes and upper respiratory tract. Causes skin and serious eye irritation.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Disposal Recommendation Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.

Disposal Workflow

Disposal Workflow for this compound A Step 1: Waste Segregation & Collection B Collect in a labeled, compatible container for halogenated waste. A->B C Step 2: Prepare for Disposal B->C D In a fume hood, dissolve or mix waste with a combustible solvent. C->D E Step 3: Temporary Storage D->E F Store sealed container in a cool, dry, well-ventilated area with secondary containment. E->F G Step 4: Final Disposal F->G H Arrange for pickup by a licensed hazardous waste disposal service. G->H I Incinerate in a chemical incinerator with an afterburner and scrubber. H->I

Caption: Logical steps for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.